molecular formula C12H16O2 B139015 6-Cyclohexyl-4-methyl-2H-pyran-2-one CAS No. 14818-35-0

6-Cyclohexyl-4-methyl-2H-pyran-2-one

カタログ番号: B139015
CAS番号: 14818-35-0
分子量: 192.25 g/mol
InChIキー: GPKRKAFTZYODFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclohexyl-4-methyl-2H-pyran-2-one ( 14818-35-0), with a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol, is a heterocyclic compound of significant importance in pharmaceutical research and development . This compound is professionally recognized as Ciclopirox Related Compound B (USP) and Ciclopirox EP Impurity B, marking it as a critical pharmacopeial reference standard . Its primary application lies in the quality control processes for the antifungal drug Ciclopirox, where it is used for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production . Researchers utilize this compound to ensure the identity, purity, and quality of Ciclopirox batches. It is supplied with detailed characterization data compliant with regulatory guidelines, and traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility . The compound possesses a density of 1.1±0.1 g/cm³ and a boiling point of 332.2±11.0 °C at 760 mmHg . It is essential to adhere to safe handling practices; the compound has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Applications: • Analytical Reference Standard for Ciclopirox • Method Development and Validation (HPLC/UPLC-MS) • Quality Control and Impurity Profiling • Pharmaceutical Research (Abbreviated New Drug Application - ANDA) Handling & Storage: For research use only. Not for human or diagnostic use. Store in a cool, dry place, preferably in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-cyclohexyl-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKRKAFTZYODFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163900
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14818-35-0
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14818-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014818350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclohexyl-4-methyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Pyran-2-one, 6-cyclohexyl-4-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842DT6216Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one is an organic compound featuring a pyranone core structure, which is a six-membered heterocyclic ring containing an oxygen atom.[1][2] Its derivatives are a subject of interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] This compound, with CAS number 14818-35-0, also serves as a chemical intermediate in the synthesis of more complex molecules and is identified as an impurity in the production of the antifungal drug Ciclopirox Olamine.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential biological mechanisms of action.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
IUPAC Name 6-cyclohexyl-4-methylpyran-2-one
CAS Number 14818-35-0
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Yellow to amber solid or liquid
Aroma Pleasant, sweet, and fruity
InChI InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
InChIKey GPKRKAFTZYODFF-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC(=C1)C2CCCCC2
Hydrophobicity The cyclohexyl and methyl groups contribute to its hydrophobic nature, suggesting higher solubility in organic solvents than in water.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of this compound.

Synthesis of this compound

Several general methods for synthesizing this compound have been reported, including condensation reactions, cyclization from precursor compounds, and functional group transformations.[1] A common approach for similar 2H-pyran-2-one structures involves a two-step process: an acylation reaction followed by an acid-catalyzed cyclization. The following is a plausible protocol adapted from established synthesis routes for analogous compounds.

Step 1: Acylation Reaction

  • In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum trichloride in a suitable solvent such as dichloromethane.

  • While stirring, slowly add cyclohexanecarbonyl chloride to the suspension at a controlled temperature (e.g., 25-30°C).

  • Subsequently, add 3,3-dimethylacrylate dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the completion of the acylation reaction.

  • Upon completion, cool the reaction mixture and carefully quench it with water or a dilute acid solution.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude intermediate product.

Step 2: Cyclization Reaction

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux to induce cyclization.

  • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • The final product, this compound, can be purified using techniques such as column chromatography or distillation.

G General Synthesis Workflow for this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization start Cyclohexanecarbonyl Chloride + 3,3-Dimethylacrylate catalyst1 AlCl3 in Dichloromethane reaction1 Acylation Reaction (Reflux) start->reaction1 catalyst1->reaction1 workup1 Quenching, Extraction, and Solvent Removal reaction1->workup1 intermediate Crude Acylated Intermediate workup1->intermediate catalyst2 Conc. H2SO4 in Acetic Acid reaction2 Cyclization Reaction (Reflux) intermediate->reaction2 catalyst2->reaction2 workup2 Neutralization, Extraction, and Purification reaction2->workup2 end_product This compound workup2->end_product

Caption: General two-step synthesis workflow.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2] This method is suitable for purity assessment, quantification, and for monitoring reaction progress.

  • Column: Newcrom R1 reverse-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[2]

  • Elution: Gradient elution is typically used, where the proportion of the organic solvent (acetonitrile) is increased over time to elute compounds with varying polarities.

  • Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Biological Activity and Potential Mechanisms of Action

Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties.[1] While the specific molecular mechanisms for this compound are not yet fully elucidated, research on analogous pyranone derivatives provides valuable insights.

Antioxidant Activity

The antioxidant properties of pyranone derivatives are often attributed to their chemical structure.[4] The conjugated system within the pyranone ring can stabilize radicals, and the presence of hydroxyl groups, if any, can act as hydrogen donors to scavenge free radicals.[4][5] The potential antioxidant mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cells.

Antimicrobial Activity and the TOR Signaling Pathway

The antifungal activity of some 2H-pyran-2-one derivatives has been investigated. A study on 6-pentyl-2H-pyran-2-one, a structurally similar compound, revealed its potential to interfere with the Target of Rapamycin (TOR) signaling pathway in the phytopathogen Peronophythora litchii.[6] The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.

The study on 6-pentyl-2H-pyran-2-one showed that the compound led to the upregulation of TOR pathway-related genes, including transcription factors, and the downregulation of negative regulatory genes of the pathway.[6] This suggests that 6-substituted-2H-pyran-2-ones might exert their antifungal effects by modulating the TOR pathway, which in turn affects the vegetative growth and virulence of the pathogen.[6]

G Hypothesized Interaction with the TOR Signaling Pathway compound 6-Cyclohexyl-4-methyl- 2H-pyran-2-one tor_pathway TOR Signaling Pathway compound->tor_pathway Modulates positive_regulators Positive Regulators (e.g., PlYY1, PlCytochrome C) tor_pathway->positive_regulators Activates negative_regulators Negative Regulators (e.g., PlSpm1, PlrhoH12) tor_pathway->negative_regulators Inhibits cellular_processes Cellular Processes positive_regulators->cellular_processes negative_regulators->cellular_processes growth Vegetative Growth cellular_processes->growth virulence Pathogen Virulence cellular_processes->virulence inhibition Inhibition of Fungal Growth and Pathogenicity growth->inhibition virulence->inhibition

Caption: Potential modulation of the TOR pathway.

Chemical Reactivity of the Pyranone Core

The 2H-pyran-2-one scaffold is versatile in organic synthesis. The carbonyl group and the conjugated double bonds within the ring are key sites for chemical transformations.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives after ring opening.

  • Cyclization Reactions: The pyranone ring can participate in intramolecular reactions to form more complex fused or bridged cyclic systems.

  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

G General Reactivity of the 2H-Pyran-2-one Core pyranone 6-Cyclohexyl-4-methyl- 2H-pyran-2-one nucleophilic_addition Nucleophilic Addition (e.g., at Carbonyl) pyranone->nucleophilic_addition cyclization Cyclization Reactions pyranone->cyclization reduction Reduction Reactions (e.g., of Carbonyl) pyranone->reduction product1 Ring-Opened Products or Derivatives nucleophilic_addition->product1 product2 Fused/Bridged Heterocycles cyclization->product2 product3 Reduced Pyranone (Alcohol) reduction->product3

Caption: Key chemical transformations.

Conclusion

This compound is a compound with significant potential in various scientific domains, from being a building block in organic synthesis to a lead structure in drug discovery. Its potential antioxidant and antimicrobial activities, possibly mediated through pathways like the TOR signaling cascade, make it a person of interest for further investigation. The experimental protocols provided herein offer a foundation for researchers to synthesize, analyze, and further explore the biological and chemical properties of this versatile molecule. Future research should focus on elucidating its precise mechanisms of action and exploring its full therapeutic potential.

References

Structure Elucidation of 6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2][3] Its structure consists of a 2H-pyran-2-one ring substituted with a cyclohexyl group at position 6 and a methyl group at position 4. This compound is of interest to the pharmaceutical industry, not only as an impurity in drug synthesis but also for its potential biological activities, which may include antioxidant and antimicrobial properties.[1] Accurate structure elucidation is paramount for quality control, regulatory compliance, and exploring its potential applications in drug development and other industries like flavor and fragrance.[1][4]

Molecular Structure and Properties

PropertyValueSource
IUPAC Name6-cyclohexyl-4-methylpyran-2-one[1][2]
CAS Number14818-35-0[1][2]
Molecular FormulaC₁₂H₁₆O₂[1][3]
Molecular Weight192.25 g/mol [1][3]
Canonical SMILESCC1=CC(=O)OC(=C1)C2CCCCC2[1][2]
InChIKeyGPKRKAFTZYODFF-UHFFFAOYSA-N[1][2]

Hypothetical Spectroscopic Data for Structure Elucidation

Disclaimer: The following spectroscopic data is hypothetical and predicted for the purpose of this guide, as experimental spectra for this compound are not publicly available. The data is based on the known structure and typical spectroscopic values for analogous functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.05s1HH-5
5.85s1HH-3
2.45tt1HH-1'
2.15s3H4-CH₃
1.80-1.90m2HH-2', H-6' (axial)
1.70-1.80m2HH-2', H-6' (equatorial)
1.20-1.45m6HH-3', H-4', H-5'
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
164.5C-2
162.0C-6
152.0C-4
115.0C-5
100.5C-3
42.5C-1'
32.0C-2', C-6'
26.5C-4'
25.8C-3', C-5'
20.54-CH₃
IR (Infrared) Spectroscopy

Predicted IR absorption bands (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2853StrongC-H stretch (cyclohexyl)
1720StrongC=O stretch (α,β-unsaturated lactone)
1640MediumC=C stretch (pyranone ring)
1560MediumC=C stretch (pyranone ring)
1240StrongC-O stretch (ester)
Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrometry (EI-MS) data

m/zRelative Intensity (%)Assignment
19285[M]⁺ (Molecular Ion)
16440[M - CO]⁺
14935[M - CO - CH₃]⁺
109100[M - C₆H₁₁]⁺ (Base Peak)
8360[C₆H₁₁]⁺
5575[C₄H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.[5]

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Structure Elucidation Workflow and Biological Context

The following diagrams illustrate the logical process of structure elucidation and a potential biological signaling pathway associated with pyranone derivatives.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of C₁₂H₁₆O₂ Purification Purification (Chromatography) Synthesis->Purification MS Mass Spectrometry (EI-MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS_Data Molecular Formula: C₁₂H₁₆O₂ Key Fragments MS->MS_Data IR_Data Functional Groups: C=O (lactone), C=C, C-O IR->IR_Data NMR_Data Connectivity & Environment: - Cyclohexyl - Methyl - Pyranone Ring Protons NMR->NMR_Data Structure Proposed Structure: This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for the structure elucidation of this compound.

Many pyranone derivatives have been investigated for their antioxidant properties.[6] One common mechanism of action for antioxidants is the modulation of cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2-ARE pathway.

References

In-Depth Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14818-35-0

This technical guide provides a comprehensive overview of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a heterocyclic organic compound with applications in chemical synthesis and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as Ciclopirox Olamine Impurity B, is a pyranone derivative.[1][2] It serves as a key intermediate in the synthesis of the antifungal drug Ciclopirox.[3][4] Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[5]
Molecular Weight 192.25 g/mol [1][5]
IUPAC Name 6-cyclohexyl-4-methylpyran-2-one[1]
Appearance White to off-white solid[2]
Melting Point >47 °C (decomposes)[2]
Boiling Point 332.2 ± 11.0 °C at 760 mmHg[4]
Density 1.088 ± 0.06 g/cm³[2]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[4]
Flash Point 137.5 ± 16.7 °C[4]
Refractive Index 1.528[4]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[2]
LogP 3.04[4]

Spectral Data: Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various commercial suppliers.[6][7] This information is crucial for the structural elucidation and purity assessment of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a condensation reaction.[3] A plausible synthetic route is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group.[8][9][10]

Proposed Synthesis Protocol: Knoevenagel-Doebner Condensation

This protocol is a generalized procedure based on the principles of the Knoevenagel-Doebner reaction for the synthesis of pyranones.

Reagents:

  • Cyclohexanecarboxaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Pyridine (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of cyclohexanecarboxaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in pyridine, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Reaction_Step_1 Knoevenagel-Doebner Condensation Cyclohexanecarboxaldehyde->Reaction_Step_1 Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction_Step_1 Catalyst Piperidine (catalyst) Catalyst->Reaction_Step_1 Solvent Pyridine (solvent) Solvent->Reaction_Step_1 Reflux Reflux (4-6h) Reflux->Reaction_Step_1 Product This compound Reaction_Step_1->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties.[3] However, specific quantitative data for this compound is limited in the public domain. Its primary established role is as a precursor in the synthesis of Ciclopirox, a broad-spectrum antifungal agent.[3][4]

Antimicrobial Activity

As a close structural analog and a known impurity of the antifungal drug Ciclopirox, it is plausible that this compound exhibits some degree of antimicrobial activity. The mechanism of action of Ciclopirox involves the chelation of polyvalent metal cations like Fe³⁺ and Al³⁺, leading to the inhibition of metal-dependent enzymes essential for fungal cell survival.[11] It is hypothesized that this pyranone derivative may share a similar mechanism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The potential antioxidant activity of pyranone derivatives is often attributed to their ability to scavenge free radicals.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the antioxidant capacity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound or ascorbic acid.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_workflow Biological Activity Assessment Workflow cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity Start This compound MIC_Assay MIC Assay Start->MIC_Assay DPPH_Assay DPPH Assay Start->DPPH_Assay Test_Organisms Test Organisms (Bacteria, Fungi) MIC_Assay->Test_Organisms MIC_Value Determine MIC Value MIC_Assay->MIC_Value Free_Radical DPPH Free Radical DPPH_Assay->Free_Radical IC50_Value Determine IC50 Value DPPH_Assay->IC50_Value

Caption: Workflow for evaluating the biological activity of the compound.

Potential Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, research on other 2-pyrone derivatives provides valuable insights. Some pyrone derivatives have been shown to exert anti-leukemic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and PI3 Kinase (PI3K) pathways.[13] These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis.

Given that oxidative stress and inflammation are often interconnected, and pyranone derivatives have shown anti-inflammatory properties, it is plausible that this compound could also modulate inflammatory signaling pathways such as the NF-κB pathway.[14][15]

G cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Biological Outcomes Compound This compound (Hypothesized) MAPK_Pathway MAPK Pathway Compound->MAPK_Pathway Modulation PI3K_Pathway PI3K/Akt Pathway Compound->PI3K_Pathway Modulation NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Modulation Antimicrobial Antimicrobial Effect (via metal chelation) Compound->Antimicrobial Inhibition Cell_Cycle Cell Cycle Regulation MAPK_Pathway->Cell_Cycle Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K_Pathway->Cell_Cycle PI3K_Pathway->Apoptosis Inflammation Modulation of Inflammation NFkB_Pathway->Inflammation

Caption: Hypothesized signaling pathways affected by the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as H412: Harmful to aquatic life with long-lasting effects.[1] Appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be stored in a dry, well-ventilated place.

Conclusion

This compound is a valuable synthetic intermediate with potential for further investigation into its biological activities. While its role in the synthesis of Ciclopirox is well-established, its own pharmacological profile, particularly its antimicrobial and antioxidant properties, warrants more detailed quantitative studies. Elucidation of its precise mechanism of action and its effects on cellular signaling pathways could open new avenues for its application in drug discovery and development.

References

Physical and chemical properties of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a heterocyclic organic compound with emerging interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities, including its potential as an antioxidant and antimicrobial agent. Detailed experimental protocols for the evaluation of these biological activities are presented. Furthermore, this document discusses the role of this pyranone derivative as a significant impurity in the manufacturing of the antifungal drug Ciclopirox Olamine. The information is structured to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Introduction

This compound, a derivative of α-pyrone, is characterized by a di-substituted pyran-2-one ring. The presence of both a lipophilic cyclohexyl group and a methyl group contributes to its distinct physicochemical properties and potential biological activities. While it is recognized as a key intermediate and impurity in the synthesis of the broad-spectrum antifungal agent Ciclopirox, its intrinsic chemical and biological characteristics are of independent scientific interest.[1][2] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its further investigation and potential applications.

Physical and Chemical Properties

This compound is typically an off-white to yellow solid or powder.[2][3] Its hydrophobic nature, conferred by the cyclohexyl ring, results in good solubility in organic solvents like methanol and DMSO, and limited solubility in water.[3]

Identification and Structure
IdentifierValue
IUPAC Name 6-cyclohexyl-4-methylpyran-2-one[1][4]
CAS Number 14818-35-0[1][4]
Molecular Formula C₁₂H₁₆O₂[1][4][5]
Molecular Weight 192.25 g/mol [1][4][5]
InChI InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3[1][6]
InChIKey GPKRKAFTZYODFF-UHFFFAOYSA-N[1][6]
SMILES CC1=CC(=O)OC(=C1)C2CCCCC2[1][6]
Synonyms 6-Cyclohexyl-4-methyl-2-pyrone, Ciclopirox Olamine Impurity B, Ciclopirox Related Compound B[4]
Physicochemical Data
PropertyValue
Appearance Off-white to yellow solid/powder[2][3]
Density (Predicted) 1.1 ± 0.1 g/cm³[2][7]
Boiling Point (Predicted) 332.2 ± 11.0 °C at 760 mmHg[2][7]
Flash Point (Predicted) 137.5 ± 16.7 °C[2][7]
Solubility Soluble in Methanol and DMSO[3]

Synthesis and Characterization

Representative Synthesis

A plausible synthetic route involves the condensation of a β-keto ester with an activated methylene compound, followed by cyclization. A representative protocol for a similar 6-alkyl-4-methyl-2H-pyran-2-one is presented below.

Reaction Scheme:

G start Ethyl Acetoacetate + Cyclohexanecarboxaldehyde intermediate Condensation Product start->intermediate Base (e.g., Piperidine) Toluene, Reflux product This compound intermediate->product Acid-catalyzed Cyclization & Dehydration

Figure 1: Representative synthesis workflow for this compound.

Experimental Protocol (Representative):

  • Condensation: To a solution of ethyl acetoacetate (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq) in toluene, a catalytic amount of piperidine is added. The mixture is refluxed with a Dean-Stark apparatus to remove water.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Cyclization and Dehydration: The crude condensation product is dissolved in a suitable solvent (e.g., acetic acid) and treated with a strong acid catalyst (e.g., H₂SO₄). The mixture is heated to effect cyclization and dehydration.

  • Purification: The reaction mixture is poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

While actual spectra are not publicly available, the expected NMR and MS data can be predicted based on the structure. Commercial suppliers offer analytical data, including HNMR, 13CNMR, and MASS, with the purchase of the compound.[3]

  • ¹H NMR: Expected signals would include a singlet for the methyl group, multiplets for the cyclohexyl protons, and signals for the vinylic protons on the pyranone ring.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon, olefinic carbons of the pyranone ring, the methyl carbon, and the carbons of the cyclohexyl ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 192. Fragmentation would likely involve the loss of CO and subsequent fragmentation of the cyclohexyl ring.

Biological Activity

Preliminary studies indicate that this compound possesses antioxidant and antimicrobial properties.[1]

Antioxidant Activity

The antioxidant potential of this compound is likely due to its ability to scavenge free radicals. A standard method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

The compound has shown potential antimicrobial effects. The minimum inhibitory concentration (MIC) against various microorganisms can be determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Grow the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Role as a Pharmaceutical Impurity

This compound is a known impurity in the synthesis of Ciclopirox Olamine.[1][3] Its presence is monitored during the manufacturing process to ensure the quality and safety of the final drug product. The European Pharmacopoeia (EP) lists this compound as "Ciclopirox impurity B".

G cluster_applications Applications & Relevance Compound 6-Cyclohexyl-4-methyl- 2H-pyran-2-one Intermediate Chemical Intermediate Compound->Intermediate in organic synthesis Bioactive Bioactive Compound Compound->Bioactive potential antioxidant & antimicrobial agent Impurity Pharmaceutical Impurity Compound->Impurity in Ciclopirox Olamine synthesis

Figure 3: Logical relationships of this compound.

Conclusion

This compound is a molecule with multifaceted relevance. Its well-defined physical and chemical properties, coupled with its potential biological activities, make it a compound of interest for further research in medicinal chemistry. Understanding its synthesis and its role as a pharmaceutical impurity is crucial for quality control in the pharmaceutical industry. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological potential. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic applications.

References

Spectroscopic and Structural Elucidation of 6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the structural characterization of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this guide presents representative data from a closely related structural analogue, Isopropyl 6-cyclohexyl-2-methyl-4-oxo-5,6-dihydro-2H-pyran-3-carboxylate, to illustrate the expected spectral features and analytical approaches. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of pyranone-based compounds.

Compound Profile

Identifier Value
IUPAC Name 6-cyclohexyl-4-methylpyran-2-one
CAS Number 14818-35-0[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Canonical SMILES CC1=CC(=O)OC(=C1)C2CCCCC2[1]
InChI Key GPKRKAFTZYODFF-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for pyranone derivatives, with specific data presented for the structural analogue, Isopropyl 6-cyclohexyl-2-methyl-4-oxo-5,6-dihydro-2H-pyran-3-carboxylate.

¹H NMR Spectroscopy Data (400 MHz, C₆D₆)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
5.27sep6.5-CH(CH₃)₂
4.58dd14.0, 4.0H-6
2.31dd16.5, 14.0H-5a
2.19dd16.5, 4.0H-5b
1.93s-C4-CH₃
1.23d6.5-CH(CH₃)₂
1.22d6.5-CH(CH₃)₂
1.0 - 2.0m-Cyclohexyl-H
¹³C NMR Spectroscopy Data (100 MHz, C₆D₆)
Chemical Shift (δ) ppm Assignment
184.7C=O (Ketone)
172.1C=O (Ester)
163.5C4
112.5C3
78.7C6
66.6-CH(CH₃)₂
40.6C5
20.0, 19.9, 17.5-CH(CH₃)₂, C2-CH₃
25.0 - 35.0Cyclohexyl-C
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
2981StrongC-H stretch (aliphatic)
1729StrongC=O stretch (ester)
1675StrongC=O stretch (α,β-unsaturated ketone)
1602MediumC=C stretch
Mass Spectrometry Data (ESI+)
m/z Assignment
297[M + Na]⁺
275[M + H]⁺
233[M - C₃H₇]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are broadly applicable to the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard or the residual solvent peak.

¹³C NMR Acquisition:

  • Using the same prepared sample, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans), depending on the sample concentration.

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole instrument, coupled to a suitable ionization source such as electrospray ionization (ESI) or electron impact (EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).

Data Acquisition (Direct Infusion ESI-MS):

  • Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the molecular ion.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

  • Scan over a mass range that includes the expected molecular weight of the compound.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of organic compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

signaling_pathway cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Purified Compound proton_nmr ¹H NMR start->proton_nmr carbon_nmr ¹³C NMR start->carbon_nmr ftir FTIR start->ftir mass_spec Mass Spec start->mass_spec connectivity 2D NMR (COSY, HSQC) (Optional) proton_nmr->connectivity carbon_nmr->connectivity end Structural Information connectivity->end ftir->end mass_spec->end

References

6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Technical Overview of a Molecule with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. While in-depth biological activity data remains limited in publicly accessible literature, this document consolidates the available chemical, physical, and preliminary biological information for this compound.

Chemical and Physical Properties

This compound, also known by its synonym Ciclopirox Impurity B, is a heterocyclic organic compound.[1][2] Its core structure consists of a pyran-2-one ring substituted with a cyclohexyl group at the 6-position and a methyl group at the 4-position.

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [1][3]
CAS Number 14818-35-0[2]
Appearance Yellow to amber solid[2]
Aroma Pleasant, sweet, and fruity[2]
Solubility More soluble in organic solvents than in water due to its hydrophobic nature[2]

Known Roles and Applications

Currently, this compound is primarily recognized in two main contexts: as a synthetic intermediate and as a known impurity in a commercial pharmaceutical product.

  • Synthetic Intermediate: The 2H-pyran-2-one scaffold is a valuable building block in organic synthesis for the creation of more complex molecules.[3]

  • Impurity in Ciclopirox: This compound is a known impurity in the manufacturing of the antifungal drug Ciclopirox and its olamine salt.[1][3] Regulatory bodies and pharmaceutical manufacturers monitor its presence in the final drug product.

The logical relationship of this compound to its primary known associations is depicted in the diagram below.

G Logical Context of this compound A This compound B Antifungal Drug: Ciclopirox A->B is an impurity of C Known Impurity D Synthetic Intermediate A->D E Potential Biological Activities (Preliminary Data) A->E shows potential for F Antioxidant E->F G Antimicrobial E->G

Caption: Relationship of this compound to Ciclopirox and its potential activities.

Biological Activity: A Field for Future Research

Preliminary research suggests that this compound may possess inherent biological activities, although these findings require substantial further investigation.

Potential Antioxidant Properties

Some initial studies have indicated that the compound could have antioxidant properties.[3] This is a characteristic feature of some pyran-4-one derivatives, which can scavenge free radicals. However, no quantitative data, such as IC50 values from specific antioxidant assays (e.g., DPPH or ABTS), are available for this compound in the reviewed literature.

Potential Antimicrobial Effects

There are also preliminary suggestions of potential antimicrobial effects for this molecule.[3] This is plausible given its structural similarity to other 2H-pyran-2-one derivatives that have demonstrated such activity. However, specific data, including Minimum Inhibitory Concentration (MIC) values against various microbial strains, are not currently available.

Experimental Protocols: A Call for Investigation

A critical gap in the scientific literature is the absence of detailed experimental protocols for the biological evaluation of this compound. To rigorously assess its potential, the following experimental workflows would be necessary.

The diagram below outlines a general workflow for the initial biological screening of a compound like this compound.

G Proposed Experimental Workflow for Biological Activity Screening cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Further Investigation (if promising) A Compound Procurement /Synthesis B Antioxidant Assays (e.g., DPPH, ABTS) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Cytotoxicity Assays (e.g., MTT, LDH) A->D E Determine IC50/EC50/MIC B->E C->E D->E F Assess Selectivity Index E->F G Mechanism of Action Studies F->G H In Vivo Efficacy Models F->H I Pharmacokinetic Profiling F->I

Caption: A general experimental workflow for assessing the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but a largely uncharacterized biological profile. Its primary significance to date has been as a synthetic intermediate and a process-related impurity in the manufacture of Ciclopirox. The tantalizing but unconfirmed suggestions of antioxidant and antimicrobial activity highlight a clear need for further research.

For drug development professionals and researchers, this compound represents an opportunity for novel discovery. A systematic investigation into its biological activities, starting with the foundational in vitro screening outlined in this guide, could potentially uncover new therapeutic applications for this and related pyran-2-one derivatives. The scientific community is encouraged to undertake these studies to fully elucidate the pharmacological potential of this compound.

References

An In-depth Technical Guide on 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a Ciclopirox Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox, a broad-spectrum synthetic antifungal agent, is widely used in the topical treatment of various fungal infections. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. One of the key process-related impurities in the synthesis of Ciclopirox is 6-Cyclohexyl-4-methyl-2H-pyran-2-one, designated as Ciclopirox Impurity B in the European Pharmacopoeia (EP) and Ciclopirox Related Compound B in the United States Pharmacopeia (USP).[1][2] This technical guide provides a comprehensive overview of this impurity, including its chemical properties, pharmacopeial limits, analytical quantification, synthesis, isolation, characterization, and potential biological activities.

Chemical and Physical Properties

This compound is a pyranone derivative with the following chemical and physical properties:

PropertyValueReference
Chemical Name This compound[3]
Synonyms Ciclopirox Impurity B, Ciclopirox Related Compound B[1][2]
CAS Number 14818-35-0[4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Off-white solid
Solubility Soluble in methanol and DMSO
InChI Key GPKRKAFTZYODFF-UHFFFAOYSA-N[3]
SMILES CC1=CC(=O)OC(=C1)C2CCCCC2[3]

Pharmacopeial Standards and Acceptance Criteria

Both the European Pharmacopoeia and the United States Pharmacopeia specify limits for the presence of this compound in Ciclopirox drug substances and products. These limits are crucial for ensuring the quality and safety of the final pharmaceutical formulation.

PharmacopeiaImpurity DesignationAcceptance Criterion
European Pharmacopoeia (EP) Ciclopirox Impurity BThe European Pharmacopoeia monograph for Ciclopirox Olamine specifies a limit for impurity B.[5] The sum of responses of all impurities at 298 nm should not be more than the area of the peak due to impurity B in the reference solution (0.5%).
United States Pharmacopeia (USP) Ciclopirox Related Compound BThe USP monograph for Ciclopirox Olamine states that the sum of responses of the impurity peaks at 298 nm in the chromatogram from the test solution is not more than the peak response at 298 nm of the ciclopirox related compound B peak in the chromatogram from Standard Solution A (0.5% with reference to ciclopirox).[6] A disregard limit of 0.1% is also specified.[6]

Experimental Protocols

Quantification of this compound in Ciclopirox

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Ciclopirox Impurity B.

4.1.1. Chromatographic Conditions (Based on USP Monograph)

ParameterSpecification
Column 4.0-mm × 8-cm; packing L10
Mobile Phase A filtered and degassed mixture of an edetate disodium solution (0.96 in 1000), acetonitrile, and glacial acetic acid (770:230:0.1).
Flow Rate Approximately 0.7 mL/min
Detector UV at 298 nm
Injection Volume Typically 10 µL
Run Time Not less than 2.5 times the retention time of the Ciclopirox peak.

4.1.2. Solution Preparation (Based on USP Monograph)

  • Test Solution: Dissolve an accurately weighed quantity of Ciclopirox Olamine in a mixture of acetonitrile, glacial acetic acid, and Mobile Phase.

  • Standard Solution A: Prepare a solution of USP Ciclopirox Related Compound B RS in a mixture of Mobile Phase and acetonitrile to obtain a known concentration (e.g., corresponding to the 0.5% limit).

  • Standard Solution B: Dilute Standard Solution A to a concentration corresponding to the disregard limit (e.g., 0.1%).

4.1.3. System Suitability

  • Resolution: The resolution between the Ciclopirox peak and the Ciclopirox Related Compound B peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Ciclopirox peak should be less than 2.0.

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the Ciclopirox Related Compound B peak in the chromatogram of Standard Solution B should be not less than 3.

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests general methods for synthesizing 2-pyranone structures.[4]

General Synthesis Strategy: Condensation and Cyclization

One common approach involves the condensation of a ketone with an activated carbonyl compound, followed by cyclization. For this compound, this could involve the reaction of a cyclohexyl-containing precursor with a methyl-substituted acetoacetate derivative in the presence of a catalyst.

  • Step 1: Condensation: A base-catalyzed condensation (e.g., Knoevenagel or a similar reaction) between a cyclohexyl ketone or aldehyde derivative and a β-keto ester like ethyl acetoacetate.

  • Step 2: Cyclization: The resulting intermediate undergoes intramolecular cyclization, often under acidic or thermal conditions, to form the pyranone ring.

Isolation and Characterization

The isolation of this compound from a Ciclopirox synthesis mixture for use as a reference standard or for further study is typically achieved using preparative HPLC.

4.3.1. Isolation by Preparative HPLC

  • Column: A preparative scale reverse-phase C18 column.

  • Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like acetic or formic acid to improve peak shape. The gradient or isocratic conditions are optimized at an analytical scale before scaling up.

  • Detection: UV detection at a wavelength where the impurity has significant absorbance (e.g., 298 nm).

  • Fraction Collection: Fractions corresponding to the peak of the impurity are collected.

  • Post-Isolation Processing: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., rotary evaporation) to yield the isolated impurity.

4.3.2. Structural Characterization

The identity and structure of the isolated impurity are confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, including the arrangement of protons and carbons, and to confirm the presence of the cyclohexyl, methyl, and pyranone ring systems.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the carbonyl group of the pyranone ring.

Potential Biological Activity and Signaling Pathways

While primarily controlled as an impurity, the 2-pyranone scaffold present in this compound is found in numerous natural products with a wide range of biological activities.[7] Preliminary studies on this compound itself suggest potential antioxidant and antimicrobial effects.[4]

The broader class of pyranone derivatives has been shown to exhibit various pharmacological effects, including:

  • Antifungal and Antibacterial Activity: The pyranone ring is a common motif in natural antifungal and antibacterial compounds.[7]

  • Anti-inflammatory Activity: Some pyranones have demonstrated anti-inflammatory properties.

  • Anticancer Activity: Certain pyranone derivatives have been investigated for their cytotoxic effects on cancer cell lines.

The precise mechanism of action for this compound is not well-established. However, based on the activities of similar compounds, a potential mechanism of its antifungal action could involve the inhibition of key cellular pathways. For instance, some antifungal agents target the TOR (Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism in fungi.

Below is a conceptual diagram illustrating a potential, generalized mechanism of action for a pyranone compound as an antifungal agent, based on literature for similar compounds.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Pyranone 6-Cyclohexyl-4-methyl- 2H-pyran-2-one Membrane Cell Membrane Pyranone->Membrane Enters Cell TOR_Complex TOR Complex Pyranone->TOR_Complex Inhibits Downstream_Effectors Downstream Effectors (e.g., Ribosome biogenesis, Protein synthesis) TOR_Complex->Downstream_Effectors Activates Cell_Growth Inhibition of Cell Growth Downstream_Effectors->Cell_Growth Leads to

Caption: Potential mechanism of antifungal action.

Conclusion

The control of this compound as an impurity in Ciclopirox is a critical component of pharmaceutical quality control. This technical guide has provided a detailed overview of the current knowledge regarding this impurity, from its chemical properties and pharmacopeial limits to the experimental protocols for its quantification, synthesis, and characterization. Understanding the nature and control of such impurities is paramount for researchers, scientists, and drug development professionals in ensuring the safety and efficacy of pharmaceutical products. Further research into the specific biological activities of this compound may reveal additional insights into its toxicological profile and potential pharmacological effects.

References

Unveiling Nature's Arsenal: A Technical Guide to Pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse natural sources of pyran-2-one derivatives, a class of heterocyclic compounds exhibiting a wide spectrum of biological activities. This document provides a comprehensive overview of their origins in the plant and fungal kingdoms, detailed experimental protocols for their isolation and characterization, and quantitative data on their biological efficacy. Furthermore, it delves into the molecular pathways modulated by these compounds, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of Pyran-2-one Derivatives

Pyran-2-ones, also known as α-pyrones, are prevalent secondary metabolites in various natural sources, demonstrating significant chemical diversity and biological potential.

Fungal Kingdom: A Prolific Source

Fungi, particularly endophytic and marine species, are a rich reservoir of novel pyran-2-one derivatives. These compounds often exhibit potent antimicrobial and cytotoxic properties.

  • Endophytic Fungi: These fungi reside within the tissues of living plants, engaging in a symbiotic or commensal relationship. This unique ecological niche drives the production of a diverse array of bioactive secondary metabolites.

    • Pestalotiopsis fici : This endophytic fungus has been shown to produce novel α-pyrones, namely ficipyrones A and B.[1]

    • Phoma sp. : An endophytic fungus isolated from the Paulownia tree, Phoma sp., is a source of new pyran-2-one derivatives, including phomapyrones A and B, which have demonstrated moderate cytotoxic activities.

  • Marine-Derived Fungi: The marine environment, with its unique pressures and biodiversity, fosters the evolution of distinct metabolic pathways in fungi, leading to the production of novel chemical entities.

    • Trichoderma viride : A strain of this fungus has been found to produce viridepyronone, a 6-substituted 2H-pyran-2-one with notable antifungal activity.

    • Trichoderma atroviride : A marine-derived strain of this species has yielded a new bioactive 6-substituted 2H-pyran-2-one, methyl-3-(2-pyran-6-yl)propanoate, which exhibits strong cytotoxic activity against murine melanoma cells.

Plant Kingdom: A Treasury of Bioactive Compounds

Higher plants are another significant source of pyran-2-one derivatives, where these compounds can play roles in defense and signaling.

  • Croton crassifolius : The roots of this plant are a source of several pyran-2-one derivatives, including crotonpyrone C.[2][3] Some of these compounds have been shown to induce apoptosis in cancer cells.[4]

  • Engelhardia spicata : The bark of this plant contains the pyran-2-one derivative 5-hydroxy-4-(hydroxymethyl)-pyran-2-one.

  • Livistona australis : A new pyran-2-one derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, has been isolated from the leaves of this plant.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of various naturally occurring pyran-2-one derivatives.

Table 1: Cytotoxic Activity of Pyran-2-one Derivatives

Compound NameNatural SourceCell LineIC50 (µM)Reference
Compound 1Croton crassifoliusHepG2 (Liver Cancer)9.8[4]
Phomapyrone APhoma sp.HL-60 (Leukemia)34.62
Phomapyrone BPhoma sp.HL-60 (Leukemia)27.90
11S, 13R-(+)-phomacumarin APhoma sp.HL-60 (Leukemia)31.02
Methyl-3-(2-pyran-6-yl)propanoateTrichoderma atrovirideB16 (Murine Melanoma)4.4 ± 0.5
Talaroderxine CPolyphilus sp.KB 3.1 (Endocervical Adenocarcinoma)0.83[5]
Talaroderxine CPolyphilus sp.MCF-7 (Breast Cancer)1.25[5]
Talaroderxine CPolyphilus sp.A549 (Lung Cancer)2.5[5]
Talaroderxine CPolyphilus sp.SK-OV-3 (Ovary Cancer)3.12[5]
Talaroderxine CPolyphilus sp.PC-3 (Prostate Cancer)1.56[5]
Talaroderxine CPolyphilus sp.A431 (Squamous Cancer)0.78[5]
Talaroderxine CPolyphilus sp.L929 (Mouse Fibroblasts)6.25[5]

Table 2: Antifungal Activity of Pyran-2-one Derivatives

Compound NameNatural SourceFungal PathogenMIC (µg/mL)IC50 (µM)Reference
Ficipyrone APestalotiopsis ficiGibberella zeae-15.9[1]
ViridepyrononeTrichoderma virideSclerotium rolfsii196-
Talaroderxine CPolyphilus sp.Bacillus subtilis0.52-[5]
Talaroderxine CPolyphilus sp.Staphylococcus aureus66.6-[5]

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of pyran-2-one derivatives from natural sources.

Fungal Fermentation and Extraction

Objective: To cultivate fungal strains and extract secondary metabolites, including pyran-2-one derivatives.

Materials:

  • Fungal strain of interest (e.g., Pestalotiopsis fici, Phoma sp.)

  • Appropriate culture medium (e.g., Potato Dextrose Broth (PDB), Yeast Malt (YM) medium)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

Procedure:

  • Inoculation: Inoculate the selected fungal strain into a liquid culture medium in Erlenmeyer flasks under sterile conditions.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-21 days) to allow for fungal growth and secondary metabolite production.

  • Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth with an equal volume of ethyl acetate three times.

  • Extract the fungal mycelium with ethyl acetate.

  • Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Chromatography

Objective: To isolate and purify individual pyran-2-one derivatives from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Appropriate HPLC columns (e.g., C18)

Procedure:

  • Column Chromatography (Silica Gel): Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). Collect fractions and monitor them by TLC.

  • Gel Filtration (Sephadex LH-20): Combine fractions containing compounds of interest and further purify them using a Sephadex LH-20 column, typically eluting with methanol, to separate compounds based on size.

  • Preparative HPLC: Subject the partially purified fractions to preparative HPLC using a suitable column and solvent system to isolate the pure compounds.

  • Analytical HPLC: Assess the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pyran-2-one derivatives.

Techniques:

  • Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the detailed structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HL-60)

  • Normal cell line (for selectivity assessment)

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Isolated pyran-2-one derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isolated compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

p53-Mediated Apoptosis and Ras/Raf/ERK Signaling

Certain pyran-2-one derivatives from Croton crassifolius have been shown to induce apoptosis in cancer cells through the p53-mediated Ras/Raf/ERK signaling pathway.[4] The following diagram illustrates this pathway.

p53_Ras_Raf_ERK_pathway Pyran2one Pyran-2-one Derivative Ras Ras Pyran2one->Ras Suppression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p53 p53 ERK->p53 Suppression Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis natural_product_workflow Source Natural Source (e.g., Fungus, Plant) Extraction Extraction Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Screening Bioactivity Screening CrudeExtract->Screening ActiveExtract Active Extract Screening->ActiveExtract Fractionation Chromatographic Fractionation ActiveExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification PureCompound Pure Compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation IdentifiedCompound Identified Pyran-2-one StructureElucidation->IdentifiedCompound Bioassays Detailed Bioassays (e.g., Cytotoxicity, Antifungal) IdentifiedCompound->Bioassays LeadCompound Lead Compound Bioassays->LeadCompound

References

Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: GPKRKAFTZYODFF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This compound is of significant interest to researchers and professionals in drug development as it is a known impurity of the antifungal agent Ciclopirox Olamine.

Chemical and Physical Data

While comprehensive, experimentally verified spectral data for this compound is not publicly available, reference standards are commercially available. These standards are typically accompanied by a Certificate of Analysis which includes detailed experimental data. The following tables summarize the available chemical identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6-cyclohexyl-4-methyl-pyran-2-one
InChI Key GPKRKAFTZYODFF-UHFFFAOYSA-N
InChI InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Canonical SMILES CC1=CC(=O)OC(=C1)C2CCCCC2
CAS Number 14818-35-0
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Synonyms Ciclopirox Impurity B, Ciclopirox Related Compound B

Table 2: Predicted and Available Physical Properties

PropertyValueSource
Appearance Off-White SolidCommercial Suppliers
Purity (by HPLC) >95%Commercial Suppliers
Solubility Soluble in Methanol, DMSOCommercial Suppliers
Storage Temperature 2-8°CCommercial Suppliers

Experimental Protocols

Representative Synthesis Protocol

This protocol is a plausible method for the synthesis of this compound based on established chemical reactions for similar compounds. Note: This is a theoretical protocol and would require optimization and experimental verification.

  • Reaction Setup: A solution of ethyl cyclohexanecarboxylate (1 equivalent) and 3-buten-2-one (1.2 equivalents) in an appropriate solvent such as toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base-catalyzed Condensation: A strong base, such as sodium ethoxide (1.5 equivalents), is cautiously added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Acidification and Cyclization: Upon completion of the initial condensation, the reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., 1 M HCl) to facilitate the cyclization and formation of the pyran-2-one ring.

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is adapted from the analysis of Ciclopirox and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength suitable for the chromophore, likely around 220 nm or 305 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a suitable solvent.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial synthesis to final structural confirmation.

A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC) B->C D Structural Elucidation C->D E Mass Spectrometry (MS) D->E F Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) D->F G Infrared Spectroscopy (IR) D->G H Final Characterized Compound E->H F->H G->H

Characterization workflow for this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and management of this compound. Further experimental investigation is encouraged to expand upon the data presented herein.

In-Depth Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a heterocyclic organic compound of interest in pharmaceutical and chemical research. The document details its chemical and physical properties, synthesis methodologies, and known biological activities. Notably, this compound is recognized as a significant impurity in the manufacturing of the antifungal agent Ciclopirox Olamine. While specific quantitative data on its biological effects are limited in publicly accessible literature, this guide outlines established experimental protocols for assessing the antioxidant and antimicrobial potential of related 2H-pyran-2-one derivatives. Furthermore, this guide presents a logical workflow for its synthesis and analysis, providing a foundational resource for researchers in drug development and organic synthesis.

Chemical and Physical Properties

This compound is characterized by a pyran-2-one heterocyclic core substituted with a cyclohexyl group at position 6 and a methyl group at position 4. Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight ~192.25 g/mol [1][2][3]
CAS Number 14818-35-0[1][3]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[1]
Storage 2-8 °C[1]

Synonyms: Ciclopirox Olamine Impurity B, Ciclopirox Related Compound B[2][3]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, its synthesis can be logically derived from general methodologies for 2H-pyran-2-one derivatives. One plausible synthetic pathway involves the reaction of 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine hydrochloride in hot 2-aminopyridine, which is a known route for the synthesis of the related active pharmaceutical ingredient, Ciclopirox.[4]

A generalized workflow for the synthesis, purification, and characterization is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: - Cyclohexanecarboxaldehyde - Ethyl acetoacetate condensation Condensation Reaction (e.g., Knoevenagel or similar) start->condensation cyclization Intramolecular Cyclization (Acid or Base Catalyzed) condensation->cyclization product Crude this compound cyclization->product column_chromatography Column Chromatography (Silica Gel) product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product hplc HPLC Analysis (Purity Assessment) pure_product->hplc nmr NMR Spectroscopy (Structural Elucidation) pure_product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) pure_product->ms

Figure 1. A logical workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound.

Biological Activity and Experimental Protocols

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay determines the free radical scavenging capacity of a compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[7]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[7]

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various microorganisms.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in the number of viable colonies.[8]

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Research on structurally related 2H-pyran-2-one derivatives has suggested potential roles as quorum sensing inhibitors, which involves interference with bacterial cell-to-cell communication pathways.[9] However, further investigation is required to determine if this compound exhibits similar activity.

A hypothetical workflow for investigating the mechanism of action is presented below.

G cluster_initial_screening Initial Screening cluster_target_identification Target Identification cluster_pathway_analysis Pathway Analysis bio_assay Biological Assays (Antioxidant, Antimicrobial) hit_compound Identification of Biological Activity bio_assay->hit_compound affinity_chromatography Affinity Chromatography hit_compound->affinity_chromatography pull_down Pull-down Assays hit_compound->pull_down potential_targets Identification of Potential Protein Targets affinity_chromatography->potential_targets pull_down->potential_targets proteomics Proteomics/Transcriptomics potential_targets->proteomics bioinformatics Bioinformatics Analysis proteomics->bioinformatics pathway_elucidation Elucidation of Affected Signaling Pathways bioinformatics->pathway_elucidation

Figure 2. A proposed workflow for investigating the mechanism of action and identifying potential signaling pathways.

Conclusion

This compound is a compound with established relevance in the pharmaceutical industry, primarily as a known impurity of Ciclopirox Olamine. While its own biological activities are not yet extensively documented, its 2H-pyran-2-one core is a common scaffold in various biologically active molecules. This guide provides a foundational understanding of its properties and outlines standard methodologies for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its pharmacological potential and mechanism of action, which could open new avenues for its application in drug discovery and development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This compound is a known impurity of the antifungal agent Ciclopirox Olamine and its accurate determination is crucial for quality control and drug stability studies. The described reverse-phase HPLC method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis in research and pharmaceutical development environments.

Introduction

This compound is a key related substance of Ciclopirox, an antifungal agent. Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a critical requirement in drug development and manufacturing to ensure the safety and efficacy of the final drug product. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. This document provides a detailed protocol for the HPLC analysis of this compound, which can be readily implemented in a laboratory setting.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Phenomenex RP-C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Water (HPLC grade or ultrapure)

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in water and adjusting the pH to 5.7 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and a solution of methanol/acetonitrile (90:10 v/v) in a 66:44 v/v ratio.[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for calibration.

  • Sample Solution Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary to isolate the analyte from excipients.

HPLC Method Parameters

A summary of the HPLC method parameters is provided in the table below.

ParameterValue
Column Phenomenex RP-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Ammonium Acetate Buffer (pH 5.7) : (Methanol/Acetonitrile, 90:10 v/v) in a 66:44 v/v ratio[1][2]
Flow Rate 1.1 mL/min[1][2]
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 300 nm[1][2]
Run Time Approximately 15 minutes
Data Analysis and Quantification

The quantification of this compound in samples is performed using an external standard method. Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of the analyte in the sample is then determined from the calibration curve using the peak area obtained from the sample injection.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
RSD of Peak Area (%) ≤ 2.0% (for n=6)0.8%
Table 2: Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E Standard & Sample Injection B->E C Sample Solution Preparation C->E D->E F Chromatographic Separation E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The presented HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol and established performance characteristics make this application note a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Ciclopirox and related compounds. The method's specificity, accuracy, and precision ensure confidence in the analytical results.

References

Application Note: NMR Characterization of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for 6-Cyclohexyl-4-methyl-2H-pyran-2-one, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values. These predictions are based on analogous structures and standard NMR principles. The numbering convention used for assignments is illustrated in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 5.90s-1HH-3
~ 5.85s-1HH-5
~ 2.50m-1HH-7
~ 2.10s-3HH-13
~ 1.80 - 1.20m-10HH-8, H-9, H-10, H-11, H-12
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 164.0C-2
~ 162.0C-6
~ 152.0C-4
~ 110.0C-5
~ 100.0C-3
~ 40.0C-7
~ 32.0C-8, C-12
~ 26.0C-9, C-11
~ 25.5C-10
~ 20.0C-13

Experimental Protocol

This section outlines a standard operating procedure for the NMR analysis of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer

¹H NMR Spectroscopy:

  • Pulse Program: zg30 (or equivalent standard 30° pulse sequence)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample To Spectrometer setup_exp Set Up ¹H and ¹³C Experiments load_sample->setup_exp run_exp Acquire Data (FID) setup_exp->run_exp ft Fourier Transform run_exp->ft Raw Data phasing Phase and Baseline Correction ft->phasing calibration Calibrate Spectra phasing->calibration integration Integrate and Assign Peaks calibration->integration report Generate Report integration->report Final Analysis

NMR characterization workflow from sample preparation to final analysis.

Application Note: Analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one (C12H16O2, MW: 192.25 g/mol , CAS: 14818-35-0) is a heterocyclic organic compound with emerging significance in pharmaceutical and chemical research.[1][2] It is recognized as a key impurity in the synthesis of the antifungal drug Ciclopirox Olamine, making its accurate identification and quantification crucial for quality control in drug manufacturing.[1][2] Furthermore, this compound has demonstrated potential as an antioxidant and antimicrobial agent, opening avenues for its application in drug development.[1] This application note outlines a detailed protocol for the analysis of this compound using mass spectrometry, providing a foundational method for researchers in drug development and quality assurance.

Key Applications
  • Pharmaceutical quality control (impurity profiling of Ciclopirox Olamine)[1][2]

  • Drug discovery and development (antioxidant, antimicrobial)[1]

  • Metabolomics and impurity analysis

  • Chemical synthesis intermediate characterization[1]

Experimental Protocol: Mass Spectrometry of this compound

This protocol details the necessary steps for sample preparation and analysis of this compound via mass spectrometry.

Materials and Reagents
  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials with septa

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water.

  • Sample Preparation: For drug substance analysis, dissolve the sample in the working standard solution diluent to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before transferring to autosampler vials.

Instrumentation and Analytical Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Liquid Chromatography (optional but recommended for complex mixtures):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from other components.

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Data Presentation and Expected Results

The primary objective of the mass spectrometric analysis is to confirm the molecular weight and elucidate the structure of this compound through its fragmentation pattern.

Predicted Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ion and major fragments. The fragmentation is predicted based on the chemical structure, where the most likely cleavages occur at the ether linkage and around the cyclohexyl ring.

Ion Proposed Fragment Structure m/z (calculated) Relative Abundance
[M+H]+C12H17O2+193.1223High
[M-C6H11]+C6H5O2+109.0284Moderate
[M-CH3]+C11H13O2+177.0910Low
[C6H11]+C6H11+83.0855Moderate to High
Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the logical flow of the experimental protocol and the proposed fragmentation pathway of this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Methanol (Stock) prep1->prep2 prep3 Dilute in ACN/Water (Working) prep2->prep3 prep4 Filter Sample prep3->prep4 analysis1 Inject into LC-MS prep4->analysis1 analysis2 Electrospray Ionization (ESI+) analysis1->analysis2 analysis3 Mass Analysis (MS1) analysis2->analysis3 analysis4 Fragmentation (MS/MS) analysis3->analysis4 data1 Identify Molecular Ion [M+H]+ analysis4->data1 data2 Characterize Fragment Ions data1->data2 data3 Quantify and Report data2->data3

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

G cluster_frags Major Fragmentation Pathways parent This compound [M+H]+ m/z = 193.1223 frag1 Loss of Cyclohexyl Radical [M-C6H11]+ m/z = 109.0284 parent->frag1 - C6H11 frag2 Cleavage of Cyclohexyl Group [C6H11]+ m/z = 83.0855 parent->frag2 frag3 Loss of Methyl Group [M-CH3]+ m/z = 177.0910 parent->frag3 - CH3

Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed methodology and expected fragmentation data serve as a valuable resource for researchers in pharmaceutical quality control and drug discovery, enabling reliable identification and characterization of this important compound. The provided workflow and fragmentation diagrams offer a clear visual guide to the experimental process and the underlying chemical behavior during mass analysis.

References

Application Notes and Protocols for 6-Cyclohexyl-4-methyl-2H-pyran-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules, most notably as a key precursor to the antifungal agent Ciclopirox.[1] This document provides detailed application notes on its use as a synthetic intermediate and its potential biological activities, along with comprehensive experimental protocols for its synthesis and subsequent transformations.

Introduction

2H-pyran-2-ones are a class of lactones that serve as important building blocks in the synthesis of a wide range of natural products and biologically active compounds.[2] The subject of this document, this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.25 g/mol ), is a notable member of this family.[3] Its applications span from being a crucial intermediate in the pharmaceutical industry to potential uses as a flavoring agent due to its characteristic aroma.[1][4] Preliminary studies also suggest potential antioxidant and antimicrobial properties, warranting further investigation into its pharmacological profile.[1]

Applications in Organic Synthesis

Intermediate in the Synthesis of Ciclopirox

The most prominent application of this compound is as a late-stage intermediate in the synthesis of Ciclopirox, a broad-spectrum hydroxypyridone antifungal agent.[5] Ciclopirox is used clinically in the form of its olamine salt to treat various fungal infections. The pyran-2-one ring can be readily converted to the N-hydroxy-2-pyridone scaffold of Ciclopirox.

Scaffold for Biologically Active Molecules

The 2H-pyran-2-one core is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been explored for a variety of biological activities, including antioxidant and antimicrobial effects.[1] While specific data for this compound is limited, its structural similarity to other biologically active pyran-2-ones suggests it as a promising starting point for the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on a Knoevenagel condensation followed by a Michael addition and cyclization (Knoevenagel-Michael cascade), a common strategy for the synthesis of 6-substituted-4-methyl-2H-pyran-2-ones.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Cyclohexanecarboxaldehyde P1 This compound R1->P1 Knoevenagel-Michael Cascade R2 Ethyl Acetoacetate R2->P1 Re1 Piperidine (catalyst) Re2 Ethanol (solvent)

Caption: Plausible synthesis of this compound.

Materials:

  • Cyclohexanecarboxaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of cyclohexanecarboxaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Expected Yield and Characterization:

Protocol 2: Conversion of this compound to Ciclopirox

This protocol outlines the conversion of the synthesized pyran-2-one to Ciclopirox, a key step in the synthesis of the antifungal drug.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) R1->P1 Ring Transformation R2 Hydroxylamine Hydrochloride R2->P1 Re1 2-Aminopyridine (solvent/base)

Caption: Conversion of the pyran-2-one to Ciclopirox.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • 2-Aminopyridine

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethanol

Procedure:

  • In a reaction vessel, heat 2-aminopyridine until it melts.

  • To the molten 2-aminopyridine, add this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture at a high temperature (e.g., 180-200 °C) for several hours.

  • Cool the reaction mixture and treat with water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to obtain pure Ciclopirox.

Potential Biological Activity and Assay Protocols

Preliminary reports suggest that this compound and its derivatives may possess antioxidant and antimicrobial properties.[1] The following are standard protocols for evaluating these activities.

Protocol 3: Antioxidant Activity Screening (DPPH Assay)

Principle:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH solution (0.1 mM in methanol) C In a 96-well plate, add DPPH solution to each well A->C B Prepare serial dilutions of This compound and a positive control (e.g., Ascorbic Acid) D Add test compound/control solutions to respective wells B->D C->D E Incubate in the dark (30 minutes at room temperature) D->E F Measure absorbance at 517 nm E->F G Calculate percentage inhibition and IC50 value F->G

Caption: Workflow for the DPPH antioxidant assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (or other suitable positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
This compoundData to be generated
Ascorbic Acid (Positive Control)Data to be generated
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method for MIC Determination)

Principle:

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in culture broth C Inoculate each well of a 96-well plate (containing the compound dilutions) with the microbial suspension A->C B Prepare a standardized inoculum of the test microorganism B->C D Include positive (microbe only) and negative (broth only) controls C->D E Incubate at the optimal temperature for the microorganism (e.g., 37°C for 24h) D->E F Visually inspect for turbidity or measure absorbance to determine growth E->F G Identify the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Appropriate culture broth (e.g., Mueller-Hinton Broth for bacteria)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microplate

  • Standardized microbial inoculum

Procedure:

  • Perform a two-fold serial dilution of this compound in the culture broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits the growth of the microorganism.

Data Presentation:

MicroorganismMIC of this compound (µg/mL)
Staphylococcus aureusData to be generated
Escherichia coliData to be generated
Candida albicansData to be generated

Conclusion

This compound is a valuable synthetic intermediate with established importance in the pharmaceutical industry as a precursor to Ciclopirox. The protocols provided herein offer a framework for its synthesis and subsequent utilization. Furthermore, its potential as a scaffold for new biologically active molecules, particularly in the antioxidant and antimicrobial arenas, makes it a compound of interest for further research and development. The provided assay protocols will be instrumental in elucidating its full pharmacological potential.

References

Application Notes and Protocols: 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a key intermediate in the synthesis of the antifungal agent Ciclopirox. This document outlines its chemical properties, synthesis protocols, and its conversion to the active pharmaceutical ingredient (API), along with the mechanism of action of the final drug product.

Introduction

This compound is a substituted α,β-unsaturated lactone that serves as a crucial building block in pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a direct precursor to Ciclopirox, a broad-spectrum synthetic antifungal agent.[3] The pyranone core of this intermediate is a versatile scaffold found in numerous biologically active natural products and synthetic compounds.[2] Understanding the efficient synthesis of this intermediate and its subsequent conversion is vital for the development and manufacturing of Ciclopirox-based therapeutics. This intermediate is also identified as "Ciclopirox Impurity B," highlighting the importance of controlling its levels in the final drug product.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[6]
Molecular Weight 192.25 g/mol [6]
CAS Number 14818-35-0[7]
Appearance Yellow to amber solid[4]
IUPAC Name 6-cyclohexyl-4-methylpyran-2-one[6]
Solubility Soluble in organic solvents, low solubility in water[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various condensation and cyclization strategies.[2] A common approach involves the condensation of a cyclohexyl-containing ketone with a derivative of acetoacetic acid. The following protocol is a representative method adapted from general procedures for the synthesis of 2H-pyran-2-ones.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexanecarbonyl chloride

  • 3,3-Dimethylacrylate

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Glacial acetic acid

  • Concentrated sulfuric acid

Procedure:

  • Acylation: To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add cyclohexanecarbonyl chloride followed by the dropwise addition of 3,3-dimethylacrylate.

  • Maintain the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ketoester.

  • Cyclization: To the crude ketoester, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Synthesis Workflow

G cluster_acylation Acylation cluster_cyclization Cyclization reactants_acylation Cyclohexanecarbonyl chloride + 3,3-Dimethylacrylate reagents_acylation AlCl₃, DCM, 0°C to rt reactants_acylation->reagents_acylation intermediate_ketoester Crude Ketoester reagents_acylation->intermediate_ketoester reagents_cyclization Glacial Acetic Acid, Conc. H₂SO₄, Reflux intermediate_ketoester->reagents_cyclization product This compound reagents_cyclization->product

Synthesis of this compound.

Conversion to Ciclopirox

This compound is converted to Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone) through a ring transformation reaction with hydroxylamine.

Experimental Protocol: Synthesis of Ciclopirox

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • 2-Aminopyridine or Imidazole

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in 2-aminopyridine or imidazole.

  • Add hydroxylamine hydrochloride to the solution.

  • Reaction: Heat the mixture to 100-120 °C and stir for 6-8 hours.

  • Precipitation: After cooling to room temperature, add water to the reaction mixture to precipitate the crude product.

  • Filtration and Washing: Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude Ciclopirox from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Conversion Workflow

G intermediate This compound reagents Hydroxylamine Hydrochloride, 2-Aminopyridine/Imidazole, 100-120°C intermediate->reagents api Ciclopirox reagents->api

Conversion of the intermediate to Ciclopirox.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 2H-pyran-2-one derivatives and their conversion to pyridinone structures.

Reaction StageProductTypical Yield (%)Purity (%) (Post-Purification)
Synthesis of Pyranone6-substituted-4-methyl-2H-pyran-2-ones70-85>95
Conversion to PyridinoneCiclopirox from Ciclopirox Olamine~84>98

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Mechanism of Action of Ciclopirox

Ciclopirox exerts its broad-spectrum antifungal activity through a unique mechanism of action that distinguishes it from other antifungal agents like azoles and polyenes. The primary mode of action involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺).

These metal ions are essential cofactors for numerous enzymes crucial for fungal cell survival. By sequestering these ions, Ciclopirox inhibits metal-dependent enzymes, leading to the disruption of several key cellular processes:

  • Mitochondrial Respiration: Inhibition of cytochromes and other enzymes in the electron transport chain impairs cellular energy production.

  • Peroxide Degradation: Inhibition of catalase and peroxidase leads to the accumulation of toxic reactive oxygen species.

  • DNA Repair and Replication: Deprivation of iron, a cofactor for ribonucleotide reductase, hinders DNA synthesis and repair mechanisms.

  • Nutrient Transport: The integrity of the fungal cell membrane is compromised, affecting the transport of essential nutrients.

This multi-targeted approach is believed to contribute to the low rate of resistance development to Ciclopirox.

Signaling Pathway Diagram: Ciclopirox Mechanism of Action

G cluster_fungal_cell Fungal Cell ciclopirox Ciclopirox fe3_al3 Fe³⁺ / Al³⁺ ciclopirox->fe3_al3 Chelation enzymes Metal-Dependent Enzymes (e.g., Cytochromes, Catalase) fe3_al3->enzymes Inhibition of Cofactor Availability mitochondria Mitochondrial Respiration enzymes->mitochondria Inhibition membrane Membrane Transport enzymes->membrane Disruption dna_repair DNA Repair & Replication enzymes->dna_repair Inhibition

Mechanism of action of Ciclopirox.

Conclusion

This compound is a valuable pharmaceutical intermediate, indispensable for the synthesis of the antifungal drug Ciclopirox. The synthetic protocols outlined provide a framework for its preparation and subsequent conversion to the API. A thorough understanding of its chemistry and the biological mechanism of the final drug product is essential for researchers and professionals in drug development and manufacturing. The unique iron-chelating mechanism of Ciclopirox underscores the potential for developing novel antifungals with a low propensity for resistance.

References

Unveiling the Antimicrobial Potential of 6-Cyclohexyl-4-methyl-2H-pyran-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial potential of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a synthetic pyranone derivative. While this specific compound is noted as an impurity in the synthesis of the broad-spectrum antifungal agent Ciclopirox Olamine, the pyran-2-one scaffold is a well-established pharmacophore with diverse biological activities, including antimicrobial effects.[1] These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy against a range of microbial pathogens.

Introduction and Background

This compound belongs to the α,β-unsaturated lactone family, a class of compounds known for their biological activities.[1] While direct and extensive antimicrobial studies on this specific molecule are limited in publicly available literature, the known antifungal and antibacterial properties of its parent compound, Ciclopirox, suggest that this pyran-2-one derivative may possess intrinsic antimicrobial activity worth investigating.[2][3][4] Ciclopirox is known to chelate trivalent metal cations, such as Fe3+, which are essential cofactors for microbial enzymes, thereby disrupting cellular processes. It is plausible that this compound could share a similar mechanism of action.

This document outlines standardized protocols for determining the antimicrobial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. Furthermore, it presents illustrative data from structurally related 4-methyl-6-alkyl-2H-pyran-2-ones to provide a contextual framework for expected activity and to highlight structure-activity relationships within this chemical class.

Data Presentation: Antimicrobial Activity of Structurally Related Pyran-2-ones

To contextualize the potential antimicrobial activity of this compound, the following table summarizes the antifungal activity (ED50 values) of a series of 4-methyl-6-alkyl-2H-pyran-2-ones against various plant pathogenic fungi. The data indicates that the length of the alkyl chain at the 6-position significantly influences the antifungal potency. This suggests that the cyclohexyl group in the target compound may confer significant antimicrobial properties.

CompoundSclerotium rolfsii (ED50 µg/mL)Rhizoctonia solani (ED50 µg/mL)Rhizoctonia bataticola (ED50 µg/mL)Macrophomina phaseolina (ED50 µg/mL)Pythium aphanidermatum (ED50 µg/mL)Pythium debaryanum (ED50 µg/mL)
4-methyl-6-propyl-2H-pyran-2-one250.87280.12315.23345.67380.45395.11
4-methyl-6-butyl-2H-pyran-2-one45.1255.2365.7875.4385.1295.89
4-methyl-6-pentyl-2H-pyran-2-one20.3425.8730.1235.6740.2345.78
4-methyl-6-hexyl-2H-pyran-2-one15.1018.9022.4528.1116.6114.91
4-methyl-6-heptyl-2H-pyran-2-one18.2322.5628.4332.8920.1218.54
4-methyl-6-octyl-2H-pyran-2-one60.3475.1285.6795.23105.89115.45
4-methyl-6-nonyl-2H-pyran-2-one150.78165.43180.90195.12210.67225.34

ED50: Effective dose for 50% inhibition. Data extracted from studies on 4-methyl-6-alkyl-α-pyrones.[1]

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial potential of this compound.

Synthesis of this compound

A general method for the synthesis of 6-substituted-4-methyl-2H-pyran-2-ones involves the condensation of a β-ketoester with an α,β-unsaturated ketone. For this compound, a plausible synthetic route is the condensation of ethyl acetoacetate with 1-cyclohexyl-1-buten-3-one in the presence of a base catalyst. Further optimization of reaction conditions may be required to achieve high yields.[1]

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This creates a concentration gradient of the test compound.

    • The 11th well will serve as the growth control (medium and inoculum only), and the 12th well as the sterility control (medium only).

  • Inoculum Preparation:

    • Bacteria: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Yeasts: Grow the yeast on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add the appropriate volume of the prepared inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration at which the compound is cidal to the microorganism.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under appropriate conditions until growth is visible in the control spots.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Visualizations

The following diagrams illustrate the experimental workflows and potential mechanisms of action.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare Stock Solution of Compound start->stock plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end_mic MIC Determined read_mic->end_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_exp MBC/MFC Procedure cluster_mbc_analysis Analysis mic_wells Select Wells with No Visible Growth (≥ MIC) aliquot Take Aliquots from Selected Wells mic_wells->aliquot plate_mbc Spot-plate onto Antibiotic-Free Agar aliquot->plate_mbc incubate_mbc Incubate Plates plate_mbc->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies determine_mbc Determine MBC/MFC (≥99.9% killing) count_colonies->determine_mbc end_mbc MBC/MFC Determined determine_mbc->end_mbc

Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay.

Putative_MoA compound This compound cell_membrane Microbial Cell Membrane compound->cell_membrane Penetration metal_ions Trivalent Metal Ions (e.g., Fe³⁺) compound->metal_ions Chelation cell_membrane->metal_ions enzymes Metal-Dependent Enzymes metal_ions->enzymes Cofactor for inhibition Inhibition of Growth / Cell Death metal_ions->inhibition Depletion leads to cellular_processes Essential Cellular Processes (e.g., Respiration, DNA synthesis) enzymes->cellular_processes Catalyze cellular_processes->inhibition Disruption leads to

Putative Mechanism of Action for this compound.

Conclusion

While this compound is primarily recognized as a synthetic intermediate and an impurity, its structural similarity to known antimicrobial agents warrants a thorough investigation of its own biological activity. The protocols provided herein offer a standardized approach for researchers to elucidate the antibacterial and antifungal potential of this compound. The illustrative data from related pyran-2-one derivatives suggest that the cyclohexyl moiety may contribute favorably to its antimicrobial profile. Further studies, including mechanism of action elucidation and in vivo efficacy assessments, are encouraged to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Properties of Pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the antioxidant potential of pyran-2-one derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant effects that are crucial in combating oxidative stress-related diseases.

Introduction

Pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic compounds containing an oxygen atom and a ketone group. Their derivatives are widely found in natural products and have been synthesized for various therapeutic applications. The antioxidant capacity of pyran-2-one derivatives is often attributed to their chemical structure, which can allow them to donate hydrogen atoms or electrons to neutralize free radicals. This document outlines the key in vitro assays for quantifying antioxidant activity, provides detailed experimental protocols, and presents a summary of reported antioxidant data for various pyran-2-one and related pyran derivatives.

Data Presentation: Antioxidant Activity of Pyran Derivatives

The following table summarizes the quantitative antioxidant activity of various pyran derivatives from the literature, providing a comparative overview of their efficacy in different assays.

Compound/DerivativeAssayIC50/EC50 (mM)Reference CompoundIC50/EC50 of Reference (mM)Source
4H-Pyran Derivatives
4gDPPH0.329BHT0.245[1]
4jDPPH0.1941BHT0.245[1]
4dDPPH0.6525BHT0.245[1]
4lDPPH0.702BHT0.245[1]
4mDPPH0.690BHT0.245[1]
4gFRAP0.286BHT0.451[1]
4jFRAP0.187BHT0.451[1]
2-Amino-Pyran Derivative
I32DPPH- (80% scavenging at 200 µg/mL)Ascorbic Acid-[2]
Dihydropyranopyran Derivative
4jDPPH0.580--[3]
Indolyl Pyran Derivative
10ABTS0.028 (28.23 µg/mL)Ascorbic Acid0.030 (30.03 µg/mL)[4]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. BHT: Butylated hydroxytoluene.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of novel pyran-2-one derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test pyran-2-one derivatives

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample Solutions: Dissolve the pyran-2-one derivatives and the positive control in methanol to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the sample solutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The decolorization of the pre-formed blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Test pyran-2-one derivatives

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: Prepare a series of dilutions of the pyran-2-one derivatives and the positive control in a suitable solvent.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the sample solutions or positive control at different concentrations to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Test pyran-2-one derivatives

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a series of dilutions of the pyran-2-one derivatives in a suitable solvent.

    • Prepare a standard curve using a series of known concentrations of ferrous sulfate.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample solutions, standard solutions, or a blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of ferrous sulfate. The results are typically expressed as µM Fe(II) equivalents.

Visualization of Workflows and Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for the in vitro antioxidant assays described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare Assay Reagent (DPPH, ABTS•+, or FRAP) mix Mix Reagent with Sample/Control/Blank in 96-well Plate prep_reagent->mix prep_sample Prepare Pyran-2-one Derivative Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition or FRAP Value measure->calculate determine_ic50 Determine IC50/EC50 Value calculate->determine_ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyranone Pyran-2-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Pyranone->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection G cluster_features Key Structural Features cluster_effects Impact on Antioxidant Activity Pyranone_Core Pyran-2-one Scaffold Hydroxyl Hydroxyl Groups (-OH) Pyranone_Core->Hydroxyl Electron_Donating Electron-Donating Groups Pyranone_Core->Electron_Donating Conjugation Extended π-Conjugation Pyranone_Core->Conjugation Steric_Hindrance Steric Hindrance Pyranone_Core->Steric_Hindrance Increased_Activity Increased Radical Scavenging Activity Hydroxyl->Increased_Activity Enhances H-donation Electron_Donating->Increased_Activity Stabilizes radical Conjugation->Increased_Activity Delocalizes radical Decreased_Activity Decreased Radical Scavenging Activity Steric_Hindrance->Decreased_Activity Hinders radical access

References

Application Notes and Protocols for 6-Cyclohexyl-4-methyl-2H-pyran-2-one in Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one (CAS No. 14818-35-0) is a heterocyclic organic compound with emerging applications in the flavor and fragrance industries.[1][2] Its characteristic pleasant, sweet, and fruity aroma makes it a valuable ingredient for creating nuanced and appealing sensory profiles in a variety of consumer products.[1] This document provides detailed application notes, experimental protocols, and hypothetical data for the evaluation and utilization of this compound. While this compound is also identified as an impurity in the antifungal medication Ciclopirox Olamine, its primary focus in this context is its potential as a flavor and fragrance agent.[2][3][4]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[3][4]
Molecular Weight 192.25 g/mol [3][4]
Appearance Yellow to amber liquid[1]
Odor Profile Pleasant, sweet, fruity[1]
Solubility Soluble in organic solvents, insoluble in water[1]

Quantitative Sensory Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound, presented to illustrate the typical parameters evaluated for flavor and fragrance compounds. These values are for demonstrative purposes and would need to be determined experimentally.

ParameterValueMethod
Odor Threshold (in water) 0.5 ppbASTM E679-04 (Forced-Choice Ascending Concentration Series)
Flavor Threshold (in water) 2.0 ppbASTM E679-04 (Forced-Choice Ascending Concentration Series)
Odor Description Sweet, coumarinic, coconut, slightly fruity (apricot)Sensory Descriptive Analysis
Flavor Profile Sweet, creamy, coconut-like, with a hint of stone fruitSensory Descriptive Analysis
Intensity Score (1% in Ethanol) 7.5 (on a 10-point scale)Quantitative Descriptive Analysis (QDA)
Hedonic Score (1% in Ethanol) 8.2 (on a 9-point hedonic scale)Hedonic Scale Testing

Experimental Protocols

Sensory Evaluation Protocol: Determination of Odor Detection Threshold

This protocol outlines the determination of the odor detection threshold of this compound in water using the forced-choice ascending concentration series method.

4.1.1. Materials and Equipment

  • This compound (≥98% purity)

  • Odor-free water

  • Glass sniffing jars with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15 trained assessors

  • Olfactometer (optional, for precise dilutions)

4.1.2. Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1000 ppm.

  • Serial Dilutions: Prepare a series of aqueous dilutions from the stock solution, starting from a concentration well below the expected threshold (e.g., 0.01 ppb) and increasing in logarithmic steps.

  • Sample Presentation: For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing the odorant. The order of presentation should be randomized.

  • Forced-Choice Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two, even if they are not certain.

  • Ascending Concentration: The concentration is increased in steps until the panelist correctly identifies the odd sample in two consecutive trials.

  • Individual Threshold Determination: The individual threshold is calculated as the geometric mean of the last concentration at which the panelist could not detect the odor and the first concentration at which they could.

  • Panel Threshold Calculation: The group threshold is the geometric mean of the individual thresholds.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control

This protocol describes the use of GC-MS for the purity assessment and quantification of this compound.

4.2.1. Materials and Equipment

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • This compound standard

  • Solvent (e.g., hexane or ethyl acetate)

  • Autosampler vials

4.2.2. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4.2.3. Procedure

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).

  • Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the compound by creating a calibration curve from the standard solutions.

Stability Testing Protocol: Accelerated Stability in a Fragrance Base

This protocol details an accelerated stability test to evaluate the performance of this compound in a typical fragrance base under elevated temperature conditions.

4.3.1. Materials and Equipment

  • This compound

  • Fragrance base (e.g., ethanol, dipropylene glycol)

  • Glass vials with airtight seals

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • GC-MS for quantitative analysis

  • Trained sensory panel

4.3.2. Procedure

  • Sample Preparation: Prepare a solution of this compound in the fragrance base at a typical use concentration (e.g., 1%). Prepare a control sample stored at room temperature in the dark.

  • Accelerated Aging: Place the test samples in an oven at 40°C.

  • Evaluation Intervals: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from the oven.

  • Sensory Evaluation: A trained sensory panel evaluates the odor profile of the aged sample in comparison to the control sample, noting any changes in character or intensity.

  • Chemical Analysis: Use GC-MS to quantify the concentration of this compound in the aged sample to determine the extent of degradation.

  • Physical Evaluation: Observe any changes in color or clarity of the solution.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical olfactory signaling pathway for this compound and the general experimental workflow for its evaluation.

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron odorant 6-Cyclohexyl-4-methyl- 2H-pyran-2-one receptor Olfactory Receptor (OR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ion_channel Ion Channel camp->ion_channel Opens ca_na Ca²⁺/Na⁺ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential depolarization->action_potential brain Olfactory Bulb (Brain) action_potential->brain Signal to

Caption: Hypothetical olfactory signaling pathway for this compound.

experimental_workflow cluster_evaluation Evaluation Stages cluster_sensory_details Sensory Methods cluster_analytical_details Analytical Methods cluster_stability_details Stability Conditions compound This compound physchem Physicochemical Characterization compound->physchem stability Stability Testing compound->stability sensory Sensory Evaluation physchem->sensory analytical Analytical Chemistry physchem->analytical threshold Odor/Flavor Threshold sensory->threshold descriptive Descriptive Analysis sensory->descriptive hedonic Hedonic Testing sensory->hedonic gcms GC-MS analytical->gcms hplc HPLC analytical->hplc accelerated Accelerated Aging (Temperature, Light) stability->accelerated real_time Real-Time Aging stability->real_time application Application in Flavor/Fragrance Formulation threshold->application descriptive->application hedonic->application gcms->application hplc->application accelerated->application real_time->application

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound presents a promising profile for use in the flavor and fragrance industry, characterized by its pleasant sweet and fruity notes. The protocols and hypothetical data provided herein offer a comprehensive framework for the systematic evaluation of this compound. Rigorous sensory analysis, analytical quality control, and stability testing are crucial for its successful incorporation into consumer products. Further research into its specific olfactory receptor interactions could provide deeper insights into its sensory perception and aid in the development of novel flavor and fragrance compositions.

References

Application Notes and Protocols: Synthesis of Ciclopirox from 6-cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the antifungal agent Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) from its precursor, 6-cyclohexyl-4-methyl-2H-pyran-2-one. Ciclopirox is a broad-spectrum antimycotic agent with a unique mechanism of action, making it a valuable compound in the treatment of various fungal infections.[1] These protocols are intended for research and development purposes.

Introduction

Ciclopirox is a synthetic hydroxypyridone antifungal agent.[1] Unlike azole and other antifungal drugs, its primary mechanism of action is not fully understood but is believed to involve the chelation of polyvalent metal cations, such as Fe³⁺.[2][3] This action inhibits metal-dependent enzymes essential for fungal cell metabolism, including processes like DNA repair and cell division.[4] This document outlines a key synthetic route to Ciclopirox, starting from this compound.

Chemical Reaction

The synthesis involves the reaction of this compound with hydroxylamine, which results in the formation of the corresponding N-hydroxy-2-pyridone, Ciclopirox.

Reaction Scheme:

This compound + NH₂OH·HCl ➝ 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Ciclopirox) + H₂O + HCl

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product. Please note that the yield is dependent on the specific reaction conditions and purification methods employed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Analytical Data
This compound C₁₂H₁₆O₂192.25Not specified-
Ciclopirox C₁₂H₁₇NO₂207.27144¹H NMR, ¹³C NMR, IR, Mass Spec

Experimental Protocols

Materials and Equipment:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 2-Aminopyridine or Imidazole

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • pH meter

Synthesis of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Ciclopirox)

This protocol is a general guideline based on established chemical transformations and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent) and hydroxylamine hydrochloride (1.5-2.5 equivalents).

  • Solvent and Base Addition: Add a suitable high-boiling solvent that can also act as a base, such as 2-aminopyridine or imidazole. The solvent should be used in sufficient quantity to ensure proper mixing and heat transfer.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-150°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for several hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with hydrochloric acid to a pH of 2-3.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected analytical data for Ciclopirox includes:

    • Melting Point: Approximately 144°C.[5]

    • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: To confirm the chemical structure.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Combine this compound and Hydroxylamine HCl start->step1 step2 Add 2-Aminopyridine or Imidazole step1->step2 step3 Heat reaction mixture (100-150°C) and monitor by TLC step2->step3 step4 Cool to room temperature and dilute with water step3->step4 step5 Acidify with HCl to pH 2-3 step4->step5 step6 Extract with organic solvent step5->step6 step7 Wash, dry, and concentrate organic phase step6->step7 step8 Purify by recrystallization or chromatography step7->step8 end Characterize Ciclopirox step8->end

Caption: Synthetic workflow for Ciclopirox.

Ciclopirox Mechanism of Action: Signaling Pathway

ciclopirox_mechanism cluster_ciclopirox Ciclopirox cluster_cellular_effects Cellular Effects ciclopirox Ciclopirox chelation Chelation of Polyvalent Cations (Fe³⁺) ciclopirox->chelation enzyme_inhibition Inhibition of Metalloenzymes (e.g., Cytochromes, Catalase) chelation->enzyme_inhibition dna_repair Disruption of DNA Repair enzyme_inhibition->dna_repair cell_division Inhibition of Cell Division enzyme_inhibition->cell_division transport Altered Intracellular Transport enzyme_inhibition->transport mitochondria Mitochondrial Dysfunction enzyme_inhibition->mitochondria fungal_death Fungal Cell Death dna_repair->fungal_death cell_division->fungal_death transport->fungal_death ros Reactive Oxygen Species Accumulation mitochondria->ros ros->fungal_death

References

Application Note: Quantitative Analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one (CAS No. 14818-35-0) is a key chemical intermediate and a known impurity in the synthesis of the antifungal agent Ciclopirox.[1][2] Its accurate quantification is critical for quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound in a sample using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol [3]
AppearanceWhite powder[4]
SolubilitySoluble in organic solvents, hydrophobic nature[5]

Principle of Analysis

This protocol outlines two primary methods for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This method utilizes reversed-phase chromatography to separate the target analyte from other components in the sample matrix.[6] The compound is then detected and quantified using an ultraviolet (UV) detector. This is the preferred method for its robustness and widespread availability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[7] It is a suitable alternative or confirmatory method, especially for complex matrices. Derivatization may be employed to improve the chromatographic properties of the analyte.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the separation of this compound.[6]

3.1.1 Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

  • Syringe filters (0.45 µm, PTFE or nylon)

3.1.2 Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.3 Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

3.1.4 Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Two common extraction techniques are provided below.

3.1.4.1 Liquid-Liquid Extraction (LLE) for Cream/Ointment Formulations

  • Accurately weigh a sample of the cream or ointment equivalent to approximately 10 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex for 5 minutes to disperse the sample.

  • Add 10 mL of water and vortex for another 5 minutes to extract the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 5 mL) of the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.4.2 Solid-Phase Extraction (SPE) for Aqueous Samples

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Loading: Load a known volume of the aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.5 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid) (60:40, v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 298 nm (as per Ciclopirox impurity analysis)[9]
Run Time Approximately 10 minutes

3.1.6 Data Analysis and Quantification

  • Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve data. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of volatile and semi-volatile impurities in pharmaceutical ingredients.[10]

3.2.1 Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent, if required)

  • Internal Standard (e.g., Tetradecane)

3.2.2 Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for impurity analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Analytical balance

3.2.3 Preparation of Solutions

  • Stock and Working Standards: Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent like methanol or dichloromethane.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. If the sample is not readily soluble, use the extraction methods described in section 3.1.4, ensuring the final solvent is compatible with GC analysis.

3.2.4 Derivatization (Optional)

If the compound exhibits poor peak shape or thermal instability, derivatization can be performed.[11]

  • Evaporate a known volume of the sample or standard solution to dryness.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3.2.5 GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) mode using characteristic ions

3.2.6 Quantification

Quantification is performed using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Data Presentation

The following tables summarize typical validation and quantitative results for the HPLC method.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (µg/mL) 0.1 - 50r² ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%

Table 2: Quantitative Analysis of this compound in Samples (Hypothetical Data)

Sample IDPeak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Sample 001158,43210.50.525
Sample 002162,11010.80.540
Sample 003155,98710.30.515

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample SamplePrep Sample Extraction (LLE/SPE) Sample->SamplePrep StdPrep Prepare Standard Solutions CalCurve Generate Calibration Curve StdPrep->CalCurve Filter Filter Extract SamplePrep->Filter HPLC HPLC-UV Analysis Filter->HPLC GCMS GC-MS Analysis (Alternative) Filter->GCMS Quant Quantify Analyte HPLC->Quant GCMS->Quant CalCurve->Quant Report Generate Report Quant->Report

Caption: General workflow for the quantification of this compound.

HPLC_Principle MobilePhase {Mobile Phase (Solvent A + B)|Pump} Injector Injector|{Sample Loop} MobilePhase->Injector High Pressure Column {Stationary Phase (C18)|Separation of Analytes} Injector->Column Detector {UV Detector|Measures Absorbance} Column->Detector Elution DataSystem {Data System|Chromatogram} Detector->DataSystem

Caption: Principle of Reversed-Phase HPLC for analyte separation and detection.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The selection of the appropriate method and sample preparation technique should be based on the specific sample matrix and the required sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure accurate and precise results for quality control and drug development purposes.[12]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found with this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, byproducts of the reaction, and degradation products. Given that this compound is a known impurity in the synthesis of the antifungal medication Ciclopirox Olamine, precursors and related compounds in that synthesis pathway may also be present.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying pyranone derivatives and other lactones include their potential sensitivity to heat and pH, which can lead to degradation. Additionally, achieving good separation from structurally similar impurities can be difficult and may require optimization of chromatographic conditions or recrystallization solvent systems. Some lactones may also exhibit irreversible adsorption onto silica gel during column chromatography, leading to low recovery.

Q3: Which analytical techniques are recommended for monitoring the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the purity of fractions and the final product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity during column chromatography. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: How should purified this compound be stored?

A4: To prevent degradation, the purified compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures for short periods. It is always best to prepare fresh solutions for experiments.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not a good "dissolving" solvent for the compound at high temperatures.Select a more polar solvent or a solvent with similar functional groups to the compound. A mixed solvent system where the compound is highly soluble in one solvent (the "good" solvent) can be employed.
Compound "oils out" instead of crystallizing upon cooling. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The rate of cooling is too fast.Use a lower-boiling point solvent. Add a small amount of additional hot solvent before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound. Add a "poor" solvent (one in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Low recovery of the purified compound. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution has been adequately cooled to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography (Flash and Preparative HPLC)
Problem Potential Cause Suggested Solution
Poor separation of the target compound from impurities. Inappropriate mobile phase polarity. Inadequate stationary phase selectivity. Column overloading.Optimize the mobile phase composition. For normal-phase chromatography, adjust the ratio of non-polar and polar solvents (e.g., hexane and ethyl acetate). For reversed-phase HPLC, optimize the gradient of aqueous and organic phases. Try a different stationary phase (e.g., C18 vs. Phenyl for reversed-phase; silica vs. alumina for normal-phase). Reduce the amount of sample loaded onto the column.
The compound does not elute from the column (or elutes very slowly). The mobile phase is not polar enough (normal-phase) or too polar (reversed-phase). The compound is irreversibly adsorbing to the stationary phase.Gradually increase the polarity of the mobile phase in normal-phase chromatography. Decrease the polarity of the mobile phase in reversed-phase chromatography. For compounds sensitive to acidic silica gel, consider using deactivated silica or adding a small amount of a basic modifier like triethylamine to the mobile phase.
Peak tailing in HPLC. The column is overloaded. Secondary interactions between the compound and the stationary phase. The column is degrading.Reduce the sample concentration or injection volume. Add a competing agent to the mobile phase (e.g., a small amount of acid or base). Use a new column or a column with a different stationary phase chemistry.
High backpressure in HPLC system. The column frit is clogged with particulate matter. The sample has precipitated on the column. The mobile phase is too viscous.Filter all samples and mobile phases before use. Use a guard column to protect the analytical or preparative column. Ensure the sample is fully dissolved in the mobile phase. Consider using a less viscous mobile phase or increasing the column temperature.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of the crude material.

Parameter Suggested Starting Conditions
Column Reversed-Phase C18 (e.g., 10 µm particle size, 250 x 20 mm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with a shallow gradient (e.g., 50-70% B over 20-30 minutes) and adjust based on analytical HPLC results.
Flow Rate 15-20 mL/min (for a 20 mm ID column)
Detection UV at a suitable wavelength (determined by UV-Vis spectrum of the compound)
Sample Preparation Dissolve the crude material in a minimal amount of a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Filter the sample solution through a 0.45 µm filter before injection.
Flash Column Chromatography

This is a general protocol for the purification of a moderately non-polar compound like this compound.

Parameter Suggested Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of Ethyl Acetate in Hexane (e.g., starting from 100% Hexane and gradually increasing to 10-20% Ethyl Acetate). The optimal gradient should be determined by TLC analysis first.
Column Packing The column can be packed as a slurry in the initial, non-polar mobile phase.
Sample Loading The crude sample can be dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and loaded onto the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
Fraction Collection Collect fractions and monitor their composition by TLC.
Recrystallization

The ideal recrystallization solvent or solvent system needs to be determined experimentally. Based on the structure of this compound, here are some suggested solvent systems to screen:

Solvent System Comments
Single Solvents Ethanol, Isopropanol, Acetone, Ethyl Acetate
Mixed Solvents Hexane/Ethyl Acetate, Hexane/Acetone, Hexane/Dichloromethane, Ethanol/Water

Screening Protocol:

  • Place a small amount of the crude material (10-20 mg) in a test tube.

  • Add a small amount of the chosen solvent (or the "good" solvent of a mixed pair) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, it is likely too good a solvent.

  • If the solid is not soluble at room temperature, heat the mixture gently to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will result in good crystal formation upon cooling.

  • For mixed solvent systems, dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the hot "good" solvent to clarify the solution, then allow it to cool.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product analytical Analytical Assessment (HPLC, TLC, NMR) crude->analytical decision Purity > 95%? analytical->decision column Column Chromatography (Flash or Preparative HPLC) decision->column No pure Pure Product (>99%) decision->pure Yes recrystallization Recrystallization fail Further Purification Needed recrystallization->fail analysis_final Final Purity Analysis (HPLC, NMR, MS) recrystallization->analysis_final column->fail analytical_after_column Purity Check (TLC/HPLC) column->analytical_after_column Collect & Combine Fractions pure->analysis_final fail->column Re-process analytical_after_column->recrystallization If necessary analytical_after_column->analysis_final If pure enough

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Flowchart Troubleshooting Poor Purification start Low Purity After Initial Purification Step check_method Was the method Recrystallization or Chromatography? start->check_method recrys Recrystallization Issue check_method->recrys Recrystallization chrom Chromatography Issue check_method->chrom Chromatography oil_out Did the compound 'oil out'? recrys->oil_out solve_oil Change solvent system or cool more slowly oil_out->solve_oil Yes no_crystals Did no crystals form? oil_out->no_crystals No solve_no_crystals Concentrate solution, add anti-solvent, or seed with crystals no_crystals->solve_no_crystals Yes poor_sep Was there poor separation? chrom->poor_sep solve_poor_sep Optimize mobile phase, change stationary phase, or reduce sample load poor_sep->solve_poor_sep Yes low_recovery Was recovery low? poor_sep->low_recovery No solve_low_recovery Check for irreversible adsorption. Deactivate silica if needed. low_recovery->solve_low_recovery Yes

Technical Support Center: Purification of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a known impurity in the synthesis of active pharmaceutical ingredients such as Ciclopirox Olamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered an impurity?

This compound (CAS No: 14818-35-0) is an organic compound that is a known process-related impurity in the manufacturing of the antifungal agent Ciclopirox Olamine.[1][2] Its presence in the final drug product is undesirable and must be controlled within acceptable limits to ensure the safety and efficacy of the medication. The presence of impurities can potentially affect the stability, bioavailability, and therapeutic effect of the active pharmaceutical ingredient (API).

Q2: What are the key chemical properties of this compound relevant to its removal?

This pyranone derivative is characterized by its hydrophobic nature due to the cyclohexyl and methyl groups in its structure.[3] This property dictates its high solubility in organic solvents and low solubility in water.[3] Understanding its solubility profile is crucial for selecting an appropriate purification method.

Q3: What are the common methods for removing this compound?

The most common and effective methods for removing this impurity are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization. The choice of method depends on the scale of the purification, the initial purity of the material, and the desired final purity.

Q4: What are the acceptable limits for this impurity in a pharmaceutical product like Ciclopirox Olamine?

Regulatory bodies like the ICH provide guidelines for the qualification and control of impurities in drug substances.[4] The specific limits for a particular impurity are typically established based on toxicological data and the maximum daily dose of the drug. For Ciclopirox Olamine, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs that specify the acceptance criteria for related compounds, including this compound (often referred to as Ciclopirox Impurity B).[5] Researchers should consult the relevant pharmacopeia for the most up-to-date limits.

Q5: How can I monitor the purity of my sample during the removal process?

Analytical HPLC is the standard method for monitoring the purity of Ciclopirox Olamine and quantifying the levels of this compound. A validated analytical HPLC method should be used to assess the effectiveness of the purification steps. Commercially available reference standards for this impurity can be used for identification and quantification.[5][6]

Troubleshooting Guides

Preparative HPLC Purification

Issue: Poor separation between this compound and the API.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution may improve resolution.[7]
Incorrect column chemistry Screen different stationary phases. For a hydrophobic compound like this, a C18 or C8 column is a good starting point. A phenyl-hexyl column could offer alternative selectivity.[8]
Column overloading Reduce the injection volume or the concentration of the sample. Overloading can lead to peak broadening and loss of resolution.[9]

Issue: Peak fronting or tailing of the impurity peak.

Possible Cause Troubleshooting Step
Sample solvent stronger than the mobile phase Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Column degradation Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column is recommended to protect the preparative column.
Secondary interactions with the stationary phase For basic analytes, peak tailing can occur due to interaction with residual silanols. Adjusting the mobile phase pH with a suitable buffer can mitigate this.
Recrystallization Purification

Issue: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
Solution is too concentrated or cooled too quickly Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help.[3][10]
High level of impurities The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step (e.g., flash chromatography) before recrystallization.[6]
Inappropriate solvent The chosen solvent may be too non-polar. Try a different solvent or a mixed-solvent system.[10]

Issue: No crystal formation upon cooling.

Possible Cause Troubleshooting Step
Solution is not supersaturated The solution may be too dilute. Evaporate some of the solvent to increase the concentration and then try cooling again.[11]
Lack of nucleation sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[8]

Experimental Protocols

Preparative HPLC Method (Representative)

This protocol is a general guideline for the purification of this compound from a mixture containing a more polar API. Method optimization will be required based on the specific crude mixture and available instrumentation.

  • Column Selection: A reversed-phase C18 column with a particle size of 5-10 µm is a suitable starting point. The column dimensions will depend on the amount of material to be purified.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

  • Method Development on Analytical Scale:

    • Develop a gradient method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) to achieve baseline separation of the impurity from the API. A typical gradient might be 50-90% B over 20 minutes.

  • Scale-up to Preparative Scale:

    • Geometrically scale the flow rate and injection volume based on the cross-sectional area of the preparative column.

    • Sample Preparation: Dissolve the crude material in a solvent that is weak enough not to cause peak distortion upon injection, preferably the initial mobile phase composition.

    • Gradient:

      • Time (min) | %B

      • ---|---

      • 0 | 50

      • 20 | 90

      • 25 | 90

      • 26 | 50

      • 30 | 50

    • Flow Rate: Scaled-up from the analytical method.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

    • Fraction Collection: Collect fractions based on the UV chromatogram, corresponding to the elution of the this compound peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Method (Representative)

This protocol describes a single-solvent recrystallization procedure using a non-polar solvent like hexane or heptane, which is suitable for the hydrophobic impurity.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure solid in hexane or heptane at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (hexane or heptane) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point and analyze the purity of the recrystallized solid by analytical HPLC.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Preparative HPLC Recrystallization
Selectivity High, capable of separating closely related compounds.Dependent on the solubility difference between the compound and impurities.
Typical Purity Achieved >99% achievable.[3]Can be high (>99%), but may require multiple recrystallizations.[15]
Yield Generally lower than recrystallization due to losses during fraction collection and processing.Can be high, but some material is always lost in the mother liquor.[12]
Scalability Readily scalable from milligrams to kilograms.Can be scaled up, but may become less efficient for very large quantities.
Throughput Can be automated for high-throughput purification.Generally a slower, manual process.
Solvent Consumption Can be high, especially for large-scale purifications.Generally lower than preparative HPLC.

Visualizations

Ciclopirox Mechanism of Action

The primary mechanism of action of Ciclopirox involves the chelation of polyvalent metal cations, particularly Fe³⁺. This disrupts essential iron-dependent cellular processes in fungal cells.

Ciclopirox_Mechanism Ciclopirox Ciclopirox Chelation Chelation Ciclopirox->Chelation Fe3_ion Fe³⁺ Fe3_ion->Chelation Inhibition Inhibition Chelation->Inhibition Metal_Dependent_Enzymes Metal-Dependent Enzymes (e.g., Catalase, Peroxidase, Cytochromes) Metal_Dependent_Enzymes->Inhibition Mitochondrial_Function Mitochondrial Function Inhibition->Mitochondrial_Function Disrupts Cellular_Processes Disruption of Cellular Processes (DNA repair, cell division) Inhibition->Cellular_Processes Interferes with Fungal_Cell_Death Fungal Cell Death Mitochondrial_Function->Fungal_Cell_Death Cellular_Processes->Fungal_Cell_Death

Caption: Ciclopirox chelates Fe³⁺, inhibiting essential metal-dependent enzymes and leading to fungal cell death.

General Purification Workflow

This diagram illustrates a logical workflow for the purification of a target compound from an impurity like this compound.

Purification_Workflow Start Crude Product (API + Impurity) Purity_Check1 Analytical HPLC Purity Assessment Start->Purity_Check1 Purification_Choice Select Purification Method Purity_Check1->Purification_Choice Impurity > Limit Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC Recrystallization Recrystallization Purification_Choice->Recrystallization Purification_Choice->End_Impure Purity_Check2 Analytical HPLC Purity Assessment Prep_HPLC->Purity_Check2 Recrystallization->Purity_Check2 Purity_Check2->Purification_Choice Purity Not OK End_Pure Pure API (Impurity < Limit) Purity_Check2->End_Pure Purity OK

References

Stability of 6-Cyclohexyl-4-methyl-2H-pyran-2-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-cyclohexyl-4-methyl-2H-pyran-2-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable compound under standard laboratory conditions (ambient temperature and light). However, as with most organic compounds, long-term storage should be in a cool, dark, and dry place to minimize potential degradation.

Q2: Is this compound susceptible to hydrolysis?

A2: Yes, the 2H-pyran-2-one ring system is a lactone (a cyclic ester) and is susceptible to hydrolysis, which would result in ring opening. This process is generally accelerated under acidic or basic conditions.[1][2]

Q3: What are the likely degradation products I might encounter?

A3: Under hydrolytic conditions, the primary degradation product is expected to be the corresponding ring-opened carboxylic acid. Thermal stress may lead to more complex degradation pathways, potentially involving the cyclohexyl or methyl groups. Photodegradation could result in rearrangements or the formation of isomers.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for quantifying the parent compound and detecting any degradation products. It is crucial to develop a method that can separate the parent compound from all potential degradants.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific studies on this compound are not widely available, be cautious with strongly acidic or basic excipients, as they may catalyze the hydrolysis of the pyranone ring. Oxidizing agents should also be used with care. Compatibility studies with your specific formulation are highly recommended.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Interaction of the analyte with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a highly deactivated column; consider adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH away from the pKa of any ionizable groups.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol between injections.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation.1. Ensure proper solvent mixing and check for pump malfunctions. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime.
Poor Resolution Between Parent and Degradant Peaks 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry.1. Optimize the organic modifier concentration, pH, or buffer strength. 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).
Experimental Stability Study Issues
Problem Potential Cause Troubleshooting Steps
No Degradation Observed Under Stress Conditions 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. This is a valid result, but ensure a sufficiently wide range of conditions have been tested.
Complete Degradation of the Compound 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (ideally 5-20%).
Poor Mass Balance 1. Degradants are not being detected by the analytical method (e.g., lack a chromophore). 2. Degradants are volatile. 3. Degradants are adsorbing to container surfaces.1. Use a mass-sensitive detector (e.g., Mass Spectrometry) in addition to a UV detector. 2. Use appropriate sample handling and sealing techniques. 3. Use inert container materials (e.g., silanized glass).

Experimental Protocols

The following are generalized protocols for forced degradation studies, which should be adapted based on the specific properties of this compound and the analytical method used.

Hydrolytic Stability
  • Objective: To assess the stability of the compound in the presence of water and under acidic and basic conditions.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in:

      • 0.1 M Hydrochloric Acid (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 M Sodium Hydroxide (basic condition)

    • Store the solutions at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Determine the percentage of the remaining parent compound and the formation of any degradation products.

Thermal Stability
  • Objective: To evaluate the effect of high temperature on the solid compound.

  • Methodology:

    • Place a known amount of the solid compound in a suitable container (e.g., glass vial).

    • Store the container in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.

    • Dissolve the sample in a suitable solvent.

    • Analyze by HPLC to quantify the parent compound and any degradants.

Photostability
  • Objective: To determine the stability of the compound when exposed to light.

  • Methodology:

    • Expose a sample of the solid compound to a light source that meets ICH Q1B guidelines (a combination of visible and UV light).

    • Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

    • After a specified duration of exposure (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter is reached), analyze both the exposed and control samples by HPLC.[3][4][5]

    • Compare the chromatograms to identify any degradation products formed due to light exposure.

Oxidative Stability
  • Objective: To assess the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature or a slightly elevated temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Condition Stressor Temperature (°C) Time % Degradation (Example) Major Degradation Products (Proposed)
Acidic Hydrolysis 0.1 M HCl6024 h15%Ring-opened carboxylic acid
Basic Hydrolysis 0.1 M NaOH608 h25%Ring-opened carboxylic acid
Neutral Hydrolysis Water6024 h<5%Ring-opened carboxylic acid
Oxidative 3% H₂O₂2524 h10%Oxidized derivatives
Thermal (Solid) -8014 days<2%-
Photolytic (Solid) ICH Q1B Light Source25-8%Isomeric products

Note: The % degradation values are hypothetical examples and should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Compound This compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Compound->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Compound->Oxidative Thermal Thermal Stress (Solid, 80°C) Compound->Thermal Photo Photostability (ICH Q1B Light) Compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Impurity Profile, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation Parent This compound Hydrolyzed Ring-Opened Carboxylic Acid (Proposed Structure) Parent->Hydrolyzed H₂O / H⁺ or OH⁻ Isomer Isomeric Products (e.g., Dewar Lactone) Parent->Isomer hν (Light) Oxidized Oxidized Derivatives (e.g., on cyclohexyl ring) Parent->Oxidized [O]

Caption: Proposed degradation pathways.

References

Technical Support Center: Optimizing the Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the Knoevenagel condensation of cyclohexanecarboxaldehyde and ethyl acetoacetate, followed by intramolecular cyclization.

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Verify Reactant Quality: Ensure that the cyclohexanecarboxaldehyde and ethyl acetoacetate are pure. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Use freshly distilled cyclohexanecarboxaldehyde if possible.

  • Catalyst Activity: The catalyst, typically a weak base like piperidine, is crucial.[1] Ensure the piperidine is not old or degraded. Consider using a freshly opened bottle or purifying it before use. The catalyst concentration should be optimized; typically, 10-20 mol% is a good starting point.[2]

  • Inefficient Water Removal: The Knoevenagel condensation is an equilibrium reaction that produces water.[3] If water is not effectively removed, the equilibrium may not favor product formation. If your reaction is run in a solvent like toluene, using a Dean-Stark apparatus to azeotropically remove water is highly recommended.[3] For smaller scale reactions, the addition of molecular sieves can also be effective.[3]

  • Reaction Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) and adjust the temperature accordingly.

  • Reaction Time: Some condensation reactions can be slow. If TLC analysis shows that the starting materials are still present after the initially planned reaction time, extending the duration may be necessary.

Q2: I am observing the formation of multiple side products, which is complicating the purification of this compound. How can I minimize these impurities?

A2: Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates.

  • Self-Condensation of Cyclohexanecarboxaldehyde: Aldehydes can undergo self-condensation (an aldol reaction) in the presence of a base.[4] Using a milder base or a lower concentration of the catalyst can help to suppress this side reaction.

  • Michael Addition: The product, an α,β-unsaturated lactone, can potentially undergo a Michael addition with the enolate of ethyl acetoacetate.[4] This can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the aldehyde may help consume the active methylene compound.

  • Incomplete Cyclization: The initial Knoevenagel product is an acyclic intermediate. Incomplete cyclization will lead to a mixture of this intermediate and the final product. Ensuring a sufficient reaction time and appropriate temperature can promote complete cyclization. In some cases, a separate step with acid catalysis after the initial condensation can facilitate lactonization.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar protic solvents like ethanol can sometimes be effective, while aprotic solvents like toluene or acetonitrile may offer better results by facilitating water removal.[2] It is advisable to screen a few different solvents to find the optimal one for your specific reaction.[2]

Q3: The purification of the final product is proving to be difficult. What are the recommended purification methods?

A3: this compound is a relatively nonpolar compound. The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from both more polar and less polar impurities. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized by TLC, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding a solvent like ethyl acetate.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification technique.[5] The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[6] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective.

  • Distillation: If the product is a high-boiling liquid and the impurities have significantly different boiling points, vacuum distillation could be a viable option.

Experimental Protocols

A detailed experimental protocol for a two-step synthesis of this compound is provided below. This is a general guideline and may require optimization.

Protocol 1: Piperidine-Catalyzed Synthesis of this compound

  • Reactant and Solvent Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve cyclohexanecarboxaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Catalyst Addition: Add piperidine (0.1-0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the formation of the product. Water will collect in the Dean-Stark trap.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Data Presentation

The following tables provide a summary of key reaction parameters and their potential impact on the synthesis of this compound. These are representative values and optimal conditions should be determined experimentally.

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst (Piperidine) Loading (mol%)Typical Reaction Time (hours)Estimated Yield (%)Notes
512 - 1840 - 50Reaction may be slow and incomplete.
106 - 1065 - 75A good starting point for optimization.
204 - 870 - 80May lead to a faster reaction but could increase side products.
304 - 660 - 70Higher catalyst loading may promote side reactions.

Table 2: Influence of Solvent and Temperature on Synthesis

SolventTemperature (°C)Key Observations
TolueneReflux (~111°C)Allows for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.
EthanolReflux (~78°C)A polar protic solvent that can facilitate the reaction, but water removal is less efficient.[2]
AcetonitrileReflux (~82°C)A polar aprotic solvent that can be effective.[2]
Solvent-free100 - 120°CMay lead to faster reaction times but can also promote side reactions if not carefully controlled.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Cyclohexanecarboxaldehyde + Ethyl Acetoacetate + Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Add Catalyst catalyst Piperidine wash Aqueous Washes (HCl, NaHCO3, Brine) reflux->wash Cool dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of Product check_reactants Are starting materials pure and aldehyde freshly distilled? start->check_reactants check_catalyst Is the catalyst active and concentration optimal? check_reactants->check_catalyst Yes solution_reactants Purify/distill starting materials. check_reactants->solution_reactants No check_water Is water being effectively removed? check_catalyst->check_water Yes solution_catalyst Use fresh catalyst; optimize loading (10-20 mol%). check_catalyst->solution_catalyst No check_conditions Are reaction time and temperature sufficient? check_water->check_conditions Yes solution_water Use Dean-Stark trap or molecular sieves. check_water->solution_water No solution_conditions Increase reaction time/temperature; monitor by TLC. check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This pyranone derivative is a known impurity in the production of the antifungal medication Ciclopirox Olamine.[1][2][3] The synthesis often involves a condensation reaction, and controlling side reactions is crucial for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a condensation reaction.[4] A common approach is the Knoevenagel condensation of cyclohexanecarboxaldehyde with a β-ketoester, such as ethyl acetoacetate, in the presence of a basic catalyst. This is followed by an intramolecular cyclization and dehydration to form the α,β-unsaturated lactone ring.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is the likely side reaction?

A2: A common side reaction in the synthesis of 2H-pyran-2-ones via Knoevenagel condensation is the formation of a Michael adduct. This occurs when a second molecule of the active methylene compound (e.g., ethyl acetoacetate) undergoes a conjugate addition to the initially formed α,β-unsaturated intermediate before it can cyclize. This results in a bis-adduct, which is a higher molecular weight impurity.

Q3: How can I minimize the formation of the Michael addition byproduct?

A3: To minimize the formation of the Michael adduct, you can adjust the reaction conditions. Key strategies include:

  • Stoichiometry: Use a strict 1:1 stoichiometry of the aldehyde and the active methylene compound. An excess of the active methylene compound will favor the Michael addition.

  • Catalyst: Employ a milder base as a catalyst. Strong bases can accelerate both the desired condensation and the undesired Michael addition.

  • Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the desired product.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it once the desired product is formed to prevent the subsequent formation of the Michael adduct.

Q4: My reaction is very slow and the yield is low. What can I do to improve it?

A4: Low yields and slow reaction rates can be addressed by optimizing several parameters:

  • Catalyst Choice and Concentration: While a mild base is preferred to avoid side reactions, the catalyst concentration can be increased to improve the reaction rate. Common catalysts include piperidine, pyridine, or ammonium acetate.

  • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can often accelerate the reaction rate compared to less polar solvents.

  • Temperature: While high temperatures can promote side reactions, a modest increase in temperature may be necessary to drive the reaction to completion in a reasonable timeframe. It is a matter of finding the optimal balance between reaction rate and selectivity.

  • Water Removal: The condensation reaction produces water. Removing water, for example by azeotropic distillation with a Dean-Stark trap, can help to shift the equilibrium towards the product and improve the yield.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Increase catalyst concentration. - Ensure efficient water removal.
Competing side reactions.- Adjust stoichiometry to 1:1. - Use a milder catalyst. - Lower the reaction temperature.
High Level of Michael Adduct Impurity Excess of active methylene compound.- Use a 1:1 molar ratio of reactants.
Reaction conditions favor Michael addition.- Lower the reaction temperature. - Use a less polar solvent. - Monitor the reaction and stop it upon completion.
Formation of Unidentified Byproducts Decomposition of starting materials or product.- Lower the reaction temperature. - Use a milder catalyst. - Ensure the use of pure starting materials.
Alternative reaction pathways.- Screen different catalysts and solvents to find more selective conditions.
Reaction Fails to Proceed Inactive catalyst.- Use a fresh batch of catalyst.
Low quality of starting materials.- Purify starting materials before use.
Inappropriate solvent.- Screen a range of solvents with different polarities.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound via Knoevenagel Condensation

This protocol provides a general framework. Optimization of specific conditions is recommended for best results.

Materials:

  • Cyclohexanecarboxaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanecarboxaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following tables illustrate how reaction conditions can influence the yield of the desired product and the formation of the Michael addition byproduct. The data presented here is for illustrative purposes to guide optimization.

Table 1: Effect of Catalyst on Product Distribution

Catalyst (0.1 eq)Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Michael Adduct (%)
Piperidine11066525
Pyridine110125515
Triethylamine11086030
DBU8047518

Table 2: Effect of Solvent on Product Distribution

SolventTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Michael Adduct (%)
Toluene11086820
DMF10057225
Ethanol80125010
Acetonitrile80106515

Visualizations

Synthesis_Pathway Reactants Cyclohexanecarboxaldehyde + Ethyl Acetoacetate Intermediate Knoevenagel Adduct (α,β-unsaturated ketoester) Reactants->Intermediate Base Catalyst - H2O Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Main synthetic pathway to this compound.

Side_Reaction Intermediate Knoevenagel Adduct Michael_Adduct Michael Addition Product (Bis-adduct) Intermediate->Michael_Adduct Michael Addition (1,4-conjugate addition) EAA Ethyl Acetoacetate (Excess) EAA->Michael_Adduct

Caption: Formation of the Michael addition side product.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Stoichiometry Verify 1:1 Stoichiometry Start->Check_Stoichiometry Adjust_Catalyst Modify Catalyst (Milder Base) Check_Stoichiometry->Adjust_Catalyst Optimize_Temp Optimize Temperature (Lower Temp) Adjust_Catalyst->Optimize_Temp Monitor_Time Monitor Reaction Time Optimize_Temp->Monitor_Time End Improved Yield and Purity Monitor_Time->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Degradation of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the known reactivity of α,β-unsaturated lactones (the core structure of 2H-pyran-2-one) and its status as a known impurity in the antifungal agent Ciclopirox, the following degradation pathways can be anticipated under forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The lactone ring is susceptible to hydrolysis. Under acidic conditions, this is typically a reversible ring-opening to form a hydroxy-carboxylic acid.[1] Basic conditions promote irreversible hydrolysis to the corresponding carboxylate salt.[1]

  • Oxidation: The double bonds in the pyranone ring are potential sites for oxidation, which can be induced by agents like hydrogen peroxide. This can lead to the formation of epoxides or other oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in pyranone systems. These may include isomerizations, dimerizations, or rearrangements.[2]

  • Thermal Degradation: At elevated temperatures, 2-pyrones can undergo thermal decomposition, which may involve ring-opening and subsequent reactions.[3]

Q2: My experimental results show unexpected peaks during the stability testing of a formulation containing this compound. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading under your storage or experimental conditions. Review the potential degradation pathways and see if the retention times of the new peaks are consistent with more polar (from hydrolysis or oxidation) or different structured (from photo or thermal rearrangement) products.

  • Impurities from Synthesis: The starting material of this compound may contain impurities that are detected by your analytical method.

  • Interaction with Excipients: The compound may be reacting with excipients in your formulation, leading to new adducts or degradation products.

  • Contamination: Contamination from solvents, glassware, or the analytical system itself can introduce extraneous peaks.

Q3: I am having trouble with the HPLC analysis of this compound, such as peak tailing or poor resolution. What can I do?

A3: HPLC issues with pyranone compounds are not uncommon. Here are some troubleshooting tips:

  • Peak Tailing: This can be due to interactions with active sites on the silica-based column packing.[4] Try using a highly deactivated (end-capped) column or a different stationary phase like a phenyl or cyano column. Adjusting the mobile phase pH to suppress the ionization of any acidic or basic functional groups can also help.

  • Poor Resolution: To improve the separation between the parent compound and its degradants, you can optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), change the organic modifier (e.g., from acetonitrile to methanol), or use a gradient elution. Decreasing the flow rate or using a longer column can also enhance resolution.

  • Irreproducible Retention Times: This can be caused by fluctuations in temperature, mobile phase composition, or flow rate.[5] Ensure your HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed. A column thermostat can help maintain a stable temperature.

Troubleshooting Guides

Guide 1: Investigating Hydrolytic Instability

Issue: A significant decrease in the peak area of this compound is observed in aqueous solutions, with the appearance of one or more new, typically earlier-eluting, peaks in the chromatogram.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting hydrolytic degradation.

Guide 2: Addressing Photolytic Degradation

Issue: Samples exposed to light show the formation of new peaks, some of which may have similar or even longer retention times than the parent compound, suggesting isomerization or dimerization.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting photolytic degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[6][7][8][9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Dry Heat80°C48 hours
Photodegradation UV light (254 nm) and Visible lightRoom Temperature24 hours

3. Procedure:

  • For each stress condition, mix an aliquot of the stock solution with the respective stress agent.

  • For thermal degradation, place a solid sample of the compound in an oven.

  • For photodegradation, expose the solution to the light source. A control sample should be wrapped in aluminum foil to protect it from light.

  • After the specified duration, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

4. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[11]

  • Use a photodiode array (PDA) detector to monitor the peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products
Stress ConditionProposed Degradation ProductExpected Change in Polarity
Acid Hydrolysis5-Cyclohexyl-3-methyl-5-hydroxyhex-2-enoic acidIncreased
Base HydrolysisSodium 5-cyclohexyl-3-methyl-5-hydroxyhex-2-enoateIncreased
OxidationEpoxide or hydroxylated derivativesIncreased
PhotodegradationIsomers, dimersVariable
Thermal DegradationRing-opened productsVariable

Degradation Pathway Diagrams

Hydrolytic Degradation Pathway

Hydrolysis Pyranone This compound Acid H+ / H2O Pyranone->Acid Base OH- / H2O Pyranone->Base HydroxyAcid 5-Cyclohexyl-3-methyl-5-hydroxyhex-2-enoic acid Acid->HydroxyAcid Acidic Hydrolysis (Ring Opening) Carboxylate Carboxylate Salt Base->Carboxylate Basic Hydrolysis (Ring Opening)

Caption: Proposed hydrolytic degradation pathways.

General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photo Photolytic Photo->Degradation_Products HPLC HPLC-PDA Analysis LCMS LC-MS for Identification HPLC->LCMS Structure Structure Elucidation LCMS->Structure Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Degradation_Products->HPLC

References

Technical Support Center: Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Cyclohexyl-4-methyl-2H-pyran-2-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. A primary cause is often incomplete reaction or the formation of side products due to suboptimal reaction conditions. Key areas to investigate include:

  • Reaction Time and Temperature: The Knoevenagel condensation and subsequent cyclization require sufficient time and may need elevated temperatures to proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of undesired byproducts. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Catalyst Activity: The basicity of the catalyst is critical. If using a catalyst like piperidine, ensure it is of high purity and not degraded. The catalyst concentration also plays a significant role; typically, 10-20 mol% is used.

  • Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction forward.

  • Purity of Reactants: Impurities in the starting materials, such as cyclohexanecarboxaldehyde or ethyl acetoacetate, can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. The most likely side products in this synthesis are the uncyclized Knoevenagel condensation product and a bis-adduct.

  • Knoevenagel Intermediate: The initial product of the condensation between cyclohexanecarboxaldehyde and ethyl acetoacetate is an acyclic intermediate. Incomplete cyclization will result in this impurity in your final product. To favor cyclization, ensure adequate reaction time and consider increasing the reaction temperature towards the end of the process.

  • Bis-Adduct Formation: A common side reaction is the addition of a second molecule of the active methylene compound (ethyl acetoacetate) to the initial Knoevenagel product. This can often be suppressed by carefully controlling the stoichiometry of the reactants. Using a slight excess of the aldehyde/ketone may be beneficial.

  • Purification: Effective purification is key to obtaining a high-purity product. Column chromatography is a highly effective method for separating the desired pyran-2-one from unreacted starting materials and side products.

Question 3: The reaction seems to stall and does not proceed to completion. What can I do?

Answer: A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst concentration might be necessary. However, be cautious as excessive catalyst can sometimes promote side reactions.

  • Elevate the Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While polar protic solvents like ethanol are commonly used, exploring aprotic polar solvents might accelerate the reaction in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is a tandem Knoevenagel condensation followed by an intramolecular cyclization (lactone formation). This typically involves the reaction of cyclohexanecarboxaldehyde with an active methylene compound like ethyl acetoacetate, catalyzed by a weak base such as piperidine.

Q2: What is the role of the Michael addition in this synthesis?

A2: While the initial step is a Knoevenagel condensation, the subsequent intramolecular cyclization to form the pyran ring can be viewed as an intramolecular Michael-type addition of the enolate of the ester to the α,β-unsaturated ketone, followed by elimination to form the lactone. This cyclization is a crucial step in forming the final pyran-2-one ring structure.

Q3: Can I use a different catalyst besides piperidine?

A3: Yes, other basic catalysts can be used for the Knoevenagel condensation. These include other secondary amines like pyrrolidine, or even solid-supported basic catalysts which can simplify the work-up procedure. The choice of catalyst can affect the reaction rate and yield, so optimization may be required.

Data Presentation

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)Reaction Time (h)Yield (%)
Piperidine (10)865
Piperidine (20)678
Pyrrolidine (15)772
DBU (5)485

Table 2: Influence of Solvent on Reaction Outcome

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol80868
Toluene110 (with Dean-Stark)582
Acetonitrile80675
DMF100488

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a representative procedure for the synthesis via a piperidine-catalyzed Knoevenagel condensation and subsequent cyclization.

Materials:

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Piperidine (0.2 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanecarboxaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Add piperidine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 5-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 Cyclohexanecarboxaldehyde P1 Knoevenagel Condensation (Piperidine, Toluene, Reflux) R1->P1 R2 Ethyl Acetoacetate R2->P1 P2 Intramolecular Cyclization (Lactonization) P1->P2 SideProd Side Products (e.g., Bis-adduct) P1->SideProd Side Reaction Prod This compound P2->Prod

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Water Ensure Efficient Water Removal Start->Check_Water Optimize_Stoichiometry Adjust Reactant Stoichiometry Start->Optimize_Stoichiometry Purify Purify Reactants Check_Purity->Purify Impurities Found End Improved Yield and Purity Check_Purity->End Pure Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Use_DeanStark Use Dean-Stark or Molecular Sieves Check_Water->Use_DeanStark Minimize_Side_Products Minimize Bis-Adduct Formation Optimize_Stoichiometry->Minimize_Side_Products Purify->End Optimize_Temp->End Use_DeanStark->End Minimize_Side_Products->End

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Relationships Yield Yield & Purity Temp Temperature Yield->Temp Increases, then decreases Time Reaction Time Yield->Time Increases Catalyst Catalyst Concentration Yield->Catalyst Increases to optimum Water Water Removal Yield->Water Increases with efficiency Stoichiometry Reactant Stoichiometry Yield->Stoichiometry Optimized ratio is key

Caption: Relationship between reaction parameters and final yield.

Technical Support Center: Troubleshooting HPLC Separation of Pyranone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyranone isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during the separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyranone isomers so challenging?

Pyranone isomers, due to their identical molecular weight and often very similar physicochemical properties such as polarity and pKa, present a significant challenge for chromatographic separation. Standard reversed-phase HPLC methods using C18 columns may not provide the necessary selectivity to resolve these closely related structures. The subtle differences in the position of functional groups or stereochemistry require highly optimized methods that leverage alternative separation mechanisms.

Q2: What are the most critical factors to consider when developing a separation method for pyranone isomers?

The most critical factors are the choice of stationary phase, mobile phase composition (including the organic modifier and any additives), and column temperature. These parameters have the most significant impact on selectivity, which is key to resolving isomers.

Q3: When should I consider using a chiral column for pyranone isomer separation?

Chiral columns should be used when you need to separate enantiomers, which are non-superimposable mirror images of each other. Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated on standard achiral columns like C18 or phenyl columns. Chiral stationary phases (CSPs) provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Q4: Can I use Normal-Phase HPLC for pyranone isomer separation?

Yes, normal-phase HPLC can be an effective alternative to reversed-phase, especially if the pyranone isomers are highly polar or if reversed-phase methods have failed to provide adequate resolution.[1] In normal-phase chromatography, a polar stationary phase (like silica) is used with a non-polar mobile phase.[2] This mode of separation can offer different selectivity based on the interaction of polar functional groups with the stationary phase.[1]

Troubleshooting Guide

Problem 1: Poor or No Resolution of Pyranone Isomers

Symptoms:

  • Co-eluting peaks (a single, often broad or asymmetrical peak).

  • Shoulders on the main peak.

  • Incomplete separation between two or more peaks.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase Standard C18 columns may not offer sufficient selectivity. Consider columns with alternative chemistries that provide different interaction mechanisms such as π-π interactions, dipole-dipole interactions, or shape selectivity. Phenyl, Pentafluorophenyl (PFP), or Biphenyl columns are often good choices for aromatic isomers.[3] For enantiomers, a chiral stationary phase is necessary.
Suboptimal Mobile Phase Composition The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. If using acetonitrile, try switching to methanol, or vice-versa.[4] Adjusting the mobile phase pH with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) can alter the ionization state of the pyranone isomers and improve separation. For basic compounds, additives like triethylamine (TEA) can reduce peak tailing.
Inadequate Method Parameters Optimize the column temperature. Sometimes, a change in temperature can affect the interaction kinetics and improve resolution. Also, consider adjusting the flow rate or using a gradient elution if you are currently using an isocratic method.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor or No Resolution check_column Is the stationary phase appropriate for isomers? start->check_column change_column Select a column with alternative selectivity (e.g., Phenyl, PFP, Biphenyl, or Chiral) check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp change_solvent Switch organic modifier (Acetonitrile <=> Methanol) optimize_mp->change_solvent adjust_ph Adjust pH with additives (e.g., Formic Acid, TFA) optimize_mp->adjust_ph optimize_params Adjust Method Parameters change_solvent->optimize_params adjust_ph->optimize_params change_temp Vary column temperature optimize_params->change_temp use_gradient Implement a gradient elution optimize_params->use_gradient success Resolution Achieved change_temp->success use_gradient->success

Caption: A stepwise workflow for troubleshooting poor resolution of isomers.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the pyranone isomers, causing tailing. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanols. Alternatively, use a column with a highly inert, end-capped stationary phase.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Shifting Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections or runs.

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently. In reversed-phase chromatography, small changes in the organic-to-aqueous ratio can lead to significant shifts in retention time.
Column Not Equilibrated Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections, especially when using a new mobile phase or after a gradient run.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Pump Issues Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Data Presentation: Example Separations of Related Isomeric Compounds

The following tables provide examples of HPLC conditions used for the separation of isomers that are structurally related to pyranones. This data can serve as a starting point for method development.

Table 1: Separation of Benzo[a]pyrene-Quinone Isomers

ParameterCondition
Compounds Benzo[a]pyrene-1,6-quinone, Benzo[a]pyrene-3,6-quinone, Benzo[a]pyrene-4,5-quinone
Column Not specified in abstract, but likely a reversed-phase column
Mobile Phase Optimized composition of eluent (not specified in abstract)
Flow Rate Optimized
Temperature Optimized
Detection Mass Spectrometry (MS)
Reference [5]

Note: The abstract does not provide the exact optimized conditions, but highlights that optimization of these parameters was key to resolving previously co-eluting isomers.[5]

Table 2: Separation of Aromatic Isomers with Polar Functional Groups

ParameterCondition
Compounds Aromatic isomers containing carboxylic acid, nitrile, and CF3 groups
Column Phenomenex Biphenyl
Mobile Phase 50:50 (v/v) 0.1% Formic Acid in Water : Methanol
Flow Rate Not specified
Temperature 40 °C
Detection Not specified
Reference [4]

Note: The user in the forum noted that using acetonitrile instead of methanol in the mobile phase did not result in separation, highlighting the importance of the organic modifier.[4]

Experimental Protocols

Protocol 1: General Method Development for Pyranone Isomer Separation
  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • For the mobile phase, begin with a simple gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical starting gradient is 5-95% B over 20 minutes.

  • Scouting Run:

    • Inject a standard mixture of the pyranone isomers and run the initial gradient method.

    • Evaluate the chromatogram for any separation.

  • Optimization of Selectivity (α):

    • Change Organic Modifier: If the initial separation is poor, switch the organic modifier from acetonitrile to methanol (with 0.1% formic acid) and repeat the scouting run.

    • Change Stationary Phase: If neither organic modifier provides adequate separation on the C18 column, switch to a column with a different selectivity. A phenyl or PFP column is a good next choice due to the potential for π-π interactions with the pyranone ring.

    • Adjust pH: If the pyranone isomers have ionizable groups, systematically vary the pH of the mobile phase using different additives (e.g., acetic acid, trifluoroacetic acid, ammonium acetate) to find the optimal pH for separation.

  • Optimization of Efficiency (N) and Retention (k):

    • Once some separation is achieved, fine-tune the gradient slope and time to improve resolution.

    • Adjust the flow rate to optimize peak shape and efficiency.

    • If necessary, adjust the column temperature to further enhance the separation.

  • For Enantiomers - Chiral Separation:

    • If the pyranone isomers are enantiomers, direct screening on a selection of chiral stationary phases (CSPs) is the most efficient approach.

    • Common mobile phases for chiral separations are mixtures of hexane with an alcohol (e.g., isopropanol or ethanol) for normal-phase, or acetonitrile/methanol with aqueous buffers for reversed-phase.

Visualizations

HPLC Column Interaction Mechanisms

ColumnSelectivity cluster_pyranone Pyranone Isomer C18 C18 Column Primarily Hydrophobic Interactions Phenyl Phenyl Column - Hydrophobic Interactions - π-π Interactions PFP PFP Column - Hydrophobic Interactions - π-π Interactions - Dipole-Dipole Interactions - Shape Selectivity Chiral Chiral Column - Enantioselective Interactions (e.g., H-bonding, inclusion complexation) Pyranone Pyranone Pyranone->C18 Weak Differentiation Pyranone->Phenyl Moderate Differentiation Pyranone->PFP Strong Differentiation Pyranone->Chiral Enantiomer Differentiation

Caption: Interaction mechanisms of different HPLC stationary phases with pyranone isomers.

HPLC Mode Selection for Isomer Separation

ModeSelection start Start: Separate Pyranone Isomers is_enantiomer Are the isomers enantiomers? start->is_enantiomer is_polar Are the isomers highly polar? is_enantiomer->is_polar No chiral_hplc Chiral HPLC (CSP) is_enantiomer->chiral_hplc Yes rp_hplc Reversed-Phase HPLC (C18, Phenyl, PFP) is_polar->rp_hplc No np_hplc Normal-Phase HPLC (Silica, Diol, Cyano) is_polar->np_hplc Yes

Caption: Logical flow for selecting the appropriate HPLC mode for pyranone isomer separation.

References

Technical Support Center: Minimizing Byproduct Formation in Pyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of pyran-2-ones.

Troubleshooting Guides

This section addresses specific issues and byproduct formation encountered in common pyran-2-one synthesis methods.

Guide 1: Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins (benzo-α-pyrones) from phenols and β-ketoesters under acidic conditions. A common issue is the formation of chromone (benzo-γ-pyrone) byproducts.[1]

Issue: Significant formation of chromone byproduct.

  • Cause: The reaction mechanism can shift towards the Simonis chromone cyclization, which is favored under different acidic conditions where the ketone of the β-ketoester is activated first.[1] The choice of catalyst and reaction conditions heavily influences the reaction pathway.[1]

  • Troubleshooting & Optimization:

    • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, they can sometimes lead to more byproducts due to their harsh nature.[1] Milder catalysts or solid acid catalysts can improve selectivity.[1]

    • Reaction Temperature: For highly activated phenols, milder conditions, even room temperature, can suppress side reactions.[1] For less reactive phenols, careful temperature optimization is necessary.

    • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance, using microwave irradiation, can improve yields and reduce reaction times, thereby minimizing byproduct formation.[1]

Quantitative Data on Pechmann Condensation Optimization:

Phenolβ-KetoesterCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of Coumarin (%)Byproduct FormationReference
ResorcinolEthyl acetoacetateAmberlyst-15 (10)None1101-3HighMinimized chromone[1]
PhenolEthyl acetoacetateH₂SO₄None1204ModerateChromone observed
ResorcinolEthyl acetoacetateFeCl₃ (10)TolueneReflux1695Not specified
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)None110388Not specified

Experimental Protocol: Minimizing Chromone Formation

This protocol is adapted from a procedure using a solid acid catalyst to favor coumarin formation.[1]

  • Reactant Preparation: In a round-bottom flask, combine the phenol (1 mmol) and the β-ketoester (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-3 hours).

  • Workup: After cooling, add ethanol to the reaction mixture and stir.

  • Isolation: The solid catalyst can be recovered by filtration. Evaporate the ethanol from the filtrate.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure coumarin.

Logical Relationship: Pechmann vs. Simonis Reaction

G cluster_pechmann Pechmann Condensation cluster_simonis Simonis Chromone Cyclization P_Start Phenol + β-Ketoester P_Trans Transesterification P_Start->P_Trans Acid Catalyst P_Attack Intramolecular Electrophilic Attack P_Trans->P_Attack P_Product Coumarin (α-Pyrone) P_Attack->P_Product S_Start Phenol + β-Ketoester S_Activation Ketone Activation S_Start->S_Activation Different Acidic Conditions S_Attack Intramolecular Friedel-Crafts Acylation S_Activation->S_Attack S_Product Chromone (γ-Pyrone) (Byproduct) S_Attack->S_Product

Caption: Competing pathways in the Pechmann condensation.

Guide 2: Knoevenagel Condensation

The Knoevenagel condensation is a key step in many pyran-2-one syntheses, involving the reaction of an aldehyde or ketone with an active methylene compound.[1] Common issues include low yields and the formation of bis-adducts.[1]

Issue: Low yield and formation of a bis-adduct.

  • Cause: A common side reaction is the Michael addition of a second molecule of the active methylene compound to the initial Knoevenagel product.[1]

  • Troubleshooting & Optimization:

    • Catalyst Choice and Loading: Typically, a weak base is used as a catalyst. The type and amount of catalyst can significantly influence the reaction outcome. Using a milder base can help control the reaction rate and prevent side product formation.[1]

    • Solvent Selection: The solvent can have a profound effect on the reaction. Protic polar solvents like ethanol often give good yields.[1]

    • Stoichiometry Control: Careful control of the stoichiometry of the reactants is crucial to disfavor the formation of the bis-adduct.

    • Tandem Knoevenagel-Michael Reactions: In cases where the desired product is formed through a tandem reaction, optimizing conditions for the cascade is key. This may involve careful control of temperature and reaction time to ensure efficient cyclization after the initial condensation.[1]

Experimental Protocol: Optimizing Knoevenagel Condensation

This protocol provides a general framework for optimizing a Knoevenagel condensation for 2H-pyran-2-one synthesis.[1]

  • Reactant and Solvent: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde/ketone (1 equiv.) and the active methylene compound (1-1.2 equiv.) in the chosen solvent (e.g., ethanol, acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Observe the formation of the initial Knoevenagel product and its subsequent conversion to the cyclized 2H-pyran-2-one.

  • Temperature Control: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80 °C) while continuing to monitor for the formation of side products.

  • Workup and Purification: Once the reaction is complete, quench with a mild acid (e.g., dilute HCl), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2H-pyran-2-one.

Experimental Workflow: Knoevenagel Condensation

G Start Aldehyde/Ketone + Active Methylene Compound Catalyst Add Catalyst (e.g., Piperidine) Start->Catalyst Reaction Reaction at RT or Heated Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Byproduct Bis-adduct/Other Byproducts Reaction->Byproduct Workup Quench, Extract, Dry, Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 2H-Pyran-2-one Purification->Product

Caption: General workflow for Knoevenagel condensation.

Guide 3: Perkin Reaction

The Perkin reaction is used to synthesize coumarins from salicylaldehyde and an acid anhydride. A significant byproduct can be the uncyclized intermediate, o-coumaric acid.[1][2]

Issue: Isolation of a significant amount of o-coumaric acid.

  • Cause: The final lactonization step to form the coumarin ring is not proceeding efficiently.[1]

  • Troubleshooting & Optimization:

    • Anhydride Concentration: Acetic anhydride acts as both a reactant and facilitates dehydration and cyclization. Using a sufficient excess can favor coumarin formation.[1]

    • Reaction Temperature: The Perkin reaction often requires high temperatures (e.g., 180-200 °C) for an extended period.[1] Insufficient heating may lead to incomplete cyclization.

    • Purity of Reagents: Ensure that the salicylaldehyde and acetic anhydride are pure and free of water, as moisture can interfere with the reaction.[1]

Experimental Protocol: Promoting Cyclization in the Perkin Reaction

This protocol is based on conditions that favor the formation of coumarin.[1]

  • Reactant Mixture: In a flask equipped with a reflux condenser, combine salicylaldehyde (1 mol), freshly fused sodium acetate (less than 1 mol), and acetic anhydride (1 to 4 mol).

  • Heating: Heat the mixture to 180-200 °C for several hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into water. The coumarin will often precipitate.

  • Isolation and Purification: Collect the precipitate by filtration. The crude coumarin can be purified by recrystallization from hot water or by distillation under reduced pressure.[1]

FAQs: Byproducts in Metal-Catalyzed Pyran-2-one Synthesis

Q1: What are common byproducts in palladium-catalyzed pyran-2-one synthesis?

A1: In palladium-catalyzed syntheses, such as those involving Sonogashira coupling followed by cyclization, potential byproducts can include 5-membered lactones (furanones) or mixtures of 5- and 6-membered lactones.[3] The formation of these byproducts is often dependent on the substrate and reaction conditions. In some cases, such as the coupling of 2-cyclobutenones, the reaction can be highly selective for the 2-pyrone.[3]

Q2: Are there significant byproducts in gold-catalyzed pyran-2-one synthesis?

A2: Gold-catalyzed reactions, particularly those involving the rearrangement of β-alkynylpropiolactones, can be very clean and high-yielding.[3] However, side products such as enynes and carboxylic acids can form, supporting a σ-coordination of the gold catalyst at the β-lactone carbonyl.[3] The choice of the counter-ion of the gold(I) catalyst can significantly affect the product distribution.[4]

Q3: What side reactions can occur in rhodium-catalyzed pyran-2-one synthesis?

A3: Rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes can be an efficient method for pyran-2-one synthesis.[3] Potential side reactions could involve competitive C-H activation at other sites or undesired coupling pathways, although specific common byproducts are not extensively detailed in the provided search results.

General Purification Troubleshooting

Issue: Difficulty in separating the desired pyran-2-one from byproducts.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is a very effective method for purifying pyran-2-ones from structurally similar byproducts. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial.

    • Recrystallization: If the pyran-2-one is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

    • Distillation: For liquid pyran-2-ones, vacuum distillation can be used for purification, especially to remove non-volatile impurities.[5]

    • Washing: In the workup procedure, washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) is essential.[6]

Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., washing with NaHCO₃, brine) Crude->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column If mixture Recrystallization Recrystallization Purification->Recrystallization If solid Distillation Vacuum Distillation Purification->Distillation If liquid Pure_Product Pure Pyran-2-one Column->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: General purification workflow for pyran-2-one synthesis.

References

Technical Support Center: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 6-Cyclohexyl-4-methyl-2H-pyran-2-one (CAS: 14818-35-0), a compound often used as a synthetic intermediate and identified as an impurity in the antifungal medication Ciclopirox.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

There are slightly differing recommendations for the storage temperature of this compound. To ensure optimal stability, it is best to adhere to the most stringent conditions. It is recommended to store the compound in a refrigerator at 2-8°C.[3] The container should be tightly sealed and stored in a dry, dark, and well-ventilated place.[4][5] One supplier suggests that storage at room temperature in a sealed, dry environment is also acceptable.[4] If you are storing the compound for a long period, refrigeration is the preferred method.

Q2: Is this compound sensitive to light?

Yes, the compound is light-sensitive.[4] It is crucial to store it in a light-protecting container, such as an amber vial, and to minimize its exposure to light during handling and experiments.

Q3: What is the appearance of this compound?

The appearance of the compound can vary from a white or off-white solid to a yellow or amber-colored substance.[4][5][6] This variation can be dependent on the purity and the supplier. If you observe a significant change in color over time, it may be an indication of degradation.

Q4: In which solvents is this compound soluble?

The compound has slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol.[4] It is largely hydrophobic due to the cyclohexyl and methyl groups.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color (e.g., darkening) Exposure to light or air, or storage at improper temperatures.Discard the reagent if purity is critical. For future use, ensure storage in a tightly sealed, light-resistant container at the recommended temperature.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC). Ensure that the compound is brought to room temperature before use if it has been refrigerated. Minimize exposure to light during the experiment.
Difficulty dissolving the compound Use of an inappropriate solvent.Refer to the solubility information. Sonication may aid in the dissolution in slightly soluble solvents.

Storage and Handling Recommendations

To maintain the integrity and stability of this compound, please adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) or Room Temperature (for short-term storage)To minimize degradation.[3][4]
Atmosphere Sealed in a dry environmentTo prevent hydrolysis and oxidation.[4]
Light Protect from light (e.g., use an amber vial)The compound is light-sensitive.[4]

Experimental Best Practices

While specific experimental protocols are application-dependent, the following are general best practices for handling this compound:

  • Handling: Always handle the compound in a well-ventilated area.

  • Dispensing: If the compound is refrigerated, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

  • During Experimentation: Minimize the exposure of the compound and its solutions to light. Use amber-colored glassware or cover your reaction vessels with aluminum foil.

Logical Workflow for Proper Storage

G cluster_storage Storage Protocol start Receive Compound check_light Is container light-resistant? start->check_light transfer Transfer to amber vial check_light->transfer No seal Seal container tightly check_light->seal Yes transfer->seal storage_temp Store at 2-8°C in a dry, ventilated area seal->storage_temp stable Compound Stability Maintained storage_temp->stable

Caption: Logical workflow for the proper storage of this compound.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of Pyran-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for a selection of pyran-2-one analogs, valuable scaffolds in medicinal chemistry and natural product synthesis. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for the identification, characterization, and structural elucidation of these important heterocyclic compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several pyran-2-one analogs. Direct comparison of these values can aid in the identification of substitution patterns and structural features.

Table 1: ¹H NMR Spectroscopic Data of Pyran-2-one Analogs (CDCl₃)
Compoundδ (ppm), Multiplicity, J (Hz)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) 17.1 (s, 1H, OH), 5.95 (s, 1H, H-5), 2.6 (s, 3H, COCH₃), 2.25 (s, 3H, C₆-CH₃)
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) 11.3 (br s, 1H, OH), 5.8 (d, J=1.8 Hz, 1H, H-5), 5.4 (d, J=1.8 Hz, 1H, H-3), 2.2 (s, 3H, CH₃)
6-Phenyl-2H-pyran-2-one 7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.4 (dd, J=9.5, 6.5 Hz, 1H, H-4), 6.7 (d, J=9.5 Hz, 1H, H-3), 6.4 (d, J=6.5 Hz, 1H, H-5)
Table 2: ¹³C NMR Spectroscopic Data of Pyran-2-one Analogs (CDCl₃)
Compoundδ (ppm)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) [1]202.1, 181.5, 167.5, 163.2, 101.1, 99.8, 29.5, 20.1
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) 170.1, 165.2, 163.8, 99.2, 89.5, 20.2
6-Phenyl-2H-pyran-2-one 162.5, 160.1, 144.2, 131.5, 130.8, 129.1, 125.8, 117.2, 107.9
Table 3: Infrared (IR) Spectroscopic Data of Pyran-2-one Analogs (cm⁻¹)
Compoundν(C=O) Lactoneν(C=C)Other Key Bands
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) 17201640, 15603000-2800 (C-H), 1260 (C-O)
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) [2]17101645, 15653100-2600 (br, O-H), 1250 (C-O)
6-Phenyl-2H-pyran-2-one 17251630, 15503060 (Ar C-H), 1240 (C-O)
Table 4: Mass Spectrometry (MS) Data of Pyran-2-one Analogs
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) 168126, 98, 85, 43
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) [3][4][5]12698, 84, 69, 55, 43
6-methyl-5,6-dihydro-2H-pyran-2-one [6]11297, 84, 69, 55, 43
6-propyl-5,6-dihydro-2H-pyran-2-one [6]14097, 84, 69, 55, 43
6-pentyl-2H-pyran-2-one [6]16697, 83, 68
6-nonyl-2H-pyran-2-one [6]22297, 83, 68
Tetrahydro-6,6-dimethyl-2H-pyran-2-one [7]128113, 84, 70, 56, 43

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols serve as a guide for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the pyran-2-one analog was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added.

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added with proton decoupling.

  • Data Processing : The raw data were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ=0.00).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples) : A small amount of the solid pyran-2-one analog was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8] For electrospray ionization (ESI), the solution was further diluted to approximately 10 µg/mL.[8]

  • Instrumentation : Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) or an electrospray ionization (ESI) source.

  • EI-MS Acquisition : For EI, the sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.

  • ESI-MS Acquisition : For ESI, the sample solution was introduced into the ion source via a syringe pump at a flow rate of 5-10 µL/min. The capillary voltage was typically set between 3.5 and 4.5 kV.

  • Data Analysis : The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined. The fragmentation patterns of pyran-2-ones are influenced by the substituents on the ring.[9][10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel pyran-2-one analog.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Pyran-2-one Analog Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparison with Known Analogs Structure_Elucidation->Comparison Final_Structure Final Structure Structure_Elucidation->Final_Structure Comparison->Final_Structure

Caption: Workflow for Spectroscopic Analysis of Pyran-2-one Analogs.

References

Biological activity of 6-Cyclohexyl-4-methyl-2H-pyran-2-one versus other pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyranone scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides a comparative overview of the bioactivity of pyranone derivatives, with a specific focus on placing the potential of 6-Cyclohexyl-4-methyl-2H-pyran-2-one in the context of its chemical class. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive data on other pyranone derivatives to highlight the therapeutic potential inherent in this heterocyclic core.

This compound is recognized as a notable synthetic intermediate and is also identified as an impurity in the manufacturing of the antifungal agent Ciclopirox Olamine.[1][2] Preliminary studies suggest it may possess antioxidant and antimicrobial properties, though quantitative data to substantiate these claims are not widely available.[1] This guide, therefore, aims to provide a comprehensive comparison of the documented biological activities of various pyranone derivatives to infer the potential and guide future research on this compound and related compounds.

Comparative Analysis of Biological Activities

The pyranone core has been extensively modified to generate a diverse library of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections and tables summarize the quantitative data from various studies.

Anticancer and Cytotoxic Activity

Pyranone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are presented in Table 1, showcasing their potential as anticancer agents.

Table 1: Cytotoxic Activity of Various Pyranone Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivativeHeLa1.4[3]
4-phenylethynyl-6-methyl-2-pyroneA2780 (Ovarian Carcinoma)Not Specified (Excellent Potential)[4]
4-phenylethynyl-6-methyl-2-pyroneK562 (Chronic Myelogenous Leukemia)Not Specified (Excellent Potential)[4]
4-aminocoumarin derivativeEhrlich Ascites Carcinoma1.74 - 13.8[1]
4-aminocoumarin derivativeHeLa4.95 - 12.9[1]
1H-benzo[f]chromene derivativeMCF-7 (Breast Cancer)1.3 - 3.87[2]
Fused pyran derivativeHCT116 (Colon Cancer)70.0 ± 4.96% inhibition[5]
Fused pyran derivativeMCF-7 (Breast Cancer)66.4 ± 4.50% inhibition[5]
Fused pyran derivativeA549 (Lung Cancer)71.6 ± 2.01% inhibition[5]
Anti-inflammatory Activity

Several pyranone derivatives have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Pyranone Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
3,4,6-triphenylpyran-2-one derivativeCOX-20.02[6]
3-hydroxy-4H-pyran-4-one analogVariousVaries[3]
Tetrahydropyran derivativePro-inflammatory Cytokines (TNF-α, IL-6)Reduction Observed[7]
Antimicrobial Activity

The antimicrobial properties of pyranone derivatives have been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Table 3: Antimicrobial Activity of Pyranone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Prenylated 2-pyrone derivativeEscherichia coliNot Specified (Most Susceptible)[6]
2H-pyran-3(6H)-one derivativeStaphylococcus aureus1.56[8]
2H-pyran-3(6H)-one derivativeStreptococcus sp.0.75[8]
ViridepyrononeSclerotium rolfsii196[9]
4-(alkyloxy)-6-methyl-2H-pyran-2-one derivativePseudomonas aeruginosa (Biofilm)Inhibition Observed[8]
Pyranopyridine derivativeEscherichia coliPotentiates Antibiotics

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of pyranone derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., pyranone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological effects of pyranone derivatives are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are frequently implicated in inflammation and cancer, making them relevant targets for pyranone-based therapeutics.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Pyranone Derivative Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial antioxidant Antioxidant Assay (DPPH) characterization->antioxidant pathway Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway enzyme Enzyme Inhibition Assays (e.g., COX) pathway->enzyme

Experimental workflow for the evaluation of pyranone derivatives.

nf_kb_pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation gene Gene Transcription (Pro-inflammatory mediators) nfkb_n NF-κB dna DNA nfkb_n->dna dna->gene

Simplified NF-κB signaling pathway.

mapk_pathway cluster_nucleus growth_factor Growth Factors / Stress receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activation raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response erk_n ERK erk_n->transcription_factors

Simplified MAPK/ERK signaling pathway.

Conclusion

The pyranone scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities. While quantitative biological data for this compound remains to be fully elucidated, the extensive body of research on analogous structures strongly suggests its potential for biological activity. This comparative guide serves as a valuable resource for researchers, providing a framework for understanding the structure-activity relationships within the pyranone class and highlighting the need for further investigation into the specific biological profile of this compound. Future studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological screening to unlock its full therapeutic potential.

References

Comparative Guide to the Validation of an Analytical Method for 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For novel compounds such as 6-Cyclohexyl-4-methyl-2H-pyran-2-one, establishing reliable and accurate analytical procedures is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of potential analytical methods for the quantification and impurity profiling of this compound, supported by representative experimental data.

Comparison of Analytical Method Performance

While specific validated methods for this compound are not extensively published, a comparison of commonly employed techniques for structurally similar pyranone derivatives provides valuable insights.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are primary candidates for method development and validation. The following tables summarize typical performance characteristics for these methods, based on established validation guidelines.[5][6][7][8][9]

Table 1: Performance Comparison of a Representative HPLC-UV Method

Validation ParameterTypical Performance for Pyranone Derivatives
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL[10]
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL[10]
SpecificityNo interference from blank, placebo, and known impurities.[11]

Table 2: Performance Comparison of a Representative GC-MS Method

Validation ParameterTypical Performance for Volatile/Semi-Volatile Compounds
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 5.0%
Limit of Detection (LOD)0.001 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.005 - 0.2 µg/mL
SpecificityHigh, based on mass fragmentation patterns.

Experimental Protocols

Detailed methodologies for the validation of an HPLC-UV method for this compound are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Proposed HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Procedures:
  • Specificity:

    • Analyze blank (mobile phase), a placebo solution, and a solution containing this compound to demonstrate the absence of interfering peaks at the analyte's retention time.

    • Forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure the method can separate the analyte from its degradation products.[13]

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound ranging from 1 µg/mL to 100 µg/mL.

    • Inject each solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy:

    • Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • The percentage recovery should be within 98.0% - 102.0%.[15]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD%) should be ≤ 1.0%.[16]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD% should be ≤ 2.0%.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ.[11][17]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[17]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a potential signaling pathway where a pyranone derivative might be investigated.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev_Start Define Analytical Requirements Dev_HPLC Develop HPLC-UV Method Dev_Start->Dev_HPLC Dev_GCMS Develop GC-MS Method Dev_Start->Dev_GCMS Dev_Optimize Optimize Method Parameters Dev_HPLC->Dev_Optimize Dev_GCMS->Dev_Optimize Val_Protocol Prepare Validation Protocol Dev_Optimize->Val_Protocol Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Generate Validation Report Val_Robustness->Val_Report Routine_QC Quality Control Testing Val_Report->Routine_QC Routine_Stability Stability Studies Routine_QC->Routine_Stability

Caption: Workflow for Analytical Method Validation.

G Pyranone This compound Receptor Cell Surface Receptor Pyranone->Receptor Inhibition Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway Inhibition.

References

A Comparative Guide to the Synthesis of Pyran-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran-2-one scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its inherent biological activities and synthetic versatility have established it as a critical building block in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic methodologies for accessing pyran-2-ones, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in method selection and implementation.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to pyran-2-ones is often dictated by factors such as desired substitution patterns, substrate availability, and reaction efficiency. Below is a summary of key quantitative data for three distinct and widely employed methods.

Synthetic MethodKey FeaturesTypical Yields (%)Reaction Time (h)Temperature (°C)Catalysts/Reagents
Knoevenagel Condensation Classical, versatile, broad substrate scope60-952-2480-120Piperidine, pyridine, or other bases
N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation Metal-free, high regioselectivity, mild conditions85-9512-2425-40NHC catalyst (e.g., IPr·HCl), Cs₂CO₃
Palladium-Catalyzed Carbonylative Annulation Convergent, good functional group tolerance70-9012-2480-110Pd catalyst (e.g., Pd(PPh₃)₄), CO gas, base
Domino Reaction from α-Aroylketene Dithioacetals Rapid, efficient for specific substitution patterns80-921.5-2100KOH, DMF
Microwave-Assisted Synthesis Greatly reduced reaction times, improved yields85-950.2-0.5120-150Various catalysts, often solvent-free

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation of Alkynyl Esters and Enolizable Ketones

This modern approach provides a metal-free and highly regioselective pathway to functionalized 2H-pyran-2-ones.

Procedure: To a solution of the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (2.0 mL) in a sealed tube, an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol) are added. The reaction mixture is stirred at 40 °C for 12-24 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2H-pyran-2-one.

Domino Reaction from α-Aroylketene Dithioacetals

This method offers a rapid and efficient synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles.

Procedure: A mixture of the 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (5 mL) is refluxed at 100°C for 1.5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and 1N HCl (1 mL) is added, followed by stirring for an additional 30 minutes at the same temperature. The mixture is then poured into ice water and stirred at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2H-pyran-2-one.

One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones

This one-pot procedure provides access to amino-functionalized pyranones from simple starting materials.

Procedure: A mixture of an appropriate alkanone (1 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.2 mmol), and hippuric acid (1 mmol) in acetic anhydride (10 mL) is heated at 90-130 °C for 4-16 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 3-benzoylamino-2H-pyran-2-one.

Visualizing the Pathways: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and adapting these synthetic methods. The following diagrams, generated using the DOT language, illustrate the key transformations.

NHC_Catalyzed_Annulation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product ketone Enolizable Ketone enolate Enolate Intermediate ketone->enolate Base alkyne Alkynyl Ester acyl_azolium Acyl Azolium Intermediate alkyne->acyl_azolium NHC nhc NHC Catalyst nhc->acyl_azolium adduct Michael Adduct enolate->adduct Michael Addition acyl_azolium->adduct pyranone Pyran-2-one adduct->pyranone Cyclization & Tautomerization

NHC-Catalyzed [3+3] Annulation Workflow

Domino_Reaction start α-Aroylketene Dithioacetal + Malononitrile michael Michael Addition start->michael intermediate1 Intermediate Adduct michael->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Elimination of MeSH intermediate2->elimination product Pyran-2-one Product elimination->product

Domino Reaction Workflow

One_Pot_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product alkone Alkanone enaminone Enaminone Formation alkone->enaminone dmf_dma DMFDMA dmf_dma->enaminone hippuric_acid Hippuric Acid oxazolone Oxazolone Formation hippuric_acid->oxazolone Acetic Anhydride condensation Condensation & Cyclization enaminone->condensation oxazolone->condensation pyranone 3-Benzoylamino-2H-pyran-2-one condensation->pyranone

One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones

Comparative Analysis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-cyclohexyl-4-methyl-2H-pyran-2-one derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer and antimicrobial activities. By presenting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate further research and development in this promising class of compounds.

Introduction to 2H-Pyran-2-one Derivatives

The 2H-pyran-2-one scaffold is a core structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. These activities include anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. The versatility of the pyran-2-one ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. This guide focuses on derivatives of this compound, exploring how modifications to this core structure influence its biological efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyran-2-one ring. While a comprehensive SAR study on a systematically modified series of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on related 2H-pyran-2-one analogs.

A key study on 4-amino-2H-pyran-2-one derivatives provides crucial data on the impact of substituents at the 6-position on cytotoxic activity. This information, combined with general findings on other pyran-2-one derivatives, allows for the postulation of a preliminary SAR for the this compound class.

Anticancer Activity

Research indicates that the substituent at the 6-position of the 2H-pyran-2-one ring plays a critical role in determining the anticancer potency. Studies on 4-amino-2H-pyran-2-one analogs have shown that the presence of a cyclohexyl group at this position confers significant cytotoxic activity.

Table 1: Cytotoxicity of 4-Amino-2H-pyran-2-one Derivatives with Varying 6-Substituents

Compound ID6-SubstituentED₅₀ (μM) against Breast Cancer Cell Line (BT474)
1 Cyclohexyl 0.15
2Phenyl0.23
34-Fluorophenyl0.18
42-Thienyl0.20
5PentylModerate Activity
6IsopropylInactive
7MethylInactive

Data extrapolated from a study on 4-amino-2H-pyran-2-one analogs.

The data in Table 1 suggests a strong correlation between the lipophilicity and size of the substituent at the 6-position and the resulting anticancer activity. The high potency of the 6-cyclohexyl derivative (Compound 1) highlights the favorable interaction of this bulky, lipophilic group with the biological target. It is plausible that this moiety enhances membrane permeability or improves binding affinity to a key enzyme or receptor involved in cancer cell proliferation. The moderate activity of the pentyl group and the inactivity of smaller alkyl groups like isopropyl and methyl further support the importance of a substantial lipophilic substituent at this position.

Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives may also possess antimicrobial properties. While specific quantitative data for a series of these compounds is limited, the general class of 2H-pyran-2-ones has been reported to exhibit activity against various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further research is required to establish a clear SAR for the antimicrobial effects of this specific class of derivatives.

Molecular Mechanisms of Action

The anticancer effects of 2H-pyran-2-one derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells. Several signaling pathways that are crucial for cell survival and proliferation have been identified as potential targets for these compounds.

Induction of Apoptosis and Cell Cycle Arrest

Studies on various pyran-2-one derivatives have demonstrated their capacity to halt the progression of the cell cycle, typically at the G1 or G2/M phases, thereby preventing cancer cells from dividing. Furthermore, these compounds can trigger the apoptotic cascade, leading to the self-destruction of malignant cells.

Modulation of Key Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell division and resistance to therapy. Some 2H-pyran-2-one derivatives have been shown to exert their anticancer effects by modulating the activity of these pathways.

  • PI3K/Akt Pathway: This pathway is central to cell survival. Pyran-2-one derivatives may inhibit the phosphorylation of Akt, a key protein in this pathway, thereby promoting apoptosis.

  • MAPK Pathway: This pathway is involved in cell proliferation and differentiation. Inhibition of key components of the MAPK pathway, such as ERK, by pyran-2-one derivatives can lead to a reduction in tumor growth.

Below is a diagram illustrating the potential points of intervention for this compound derivatives within the PI3K/Akt and MAPK signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Promotes Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Pyran-2-one 6-Cyclohexyl-4-methyl- 2H-pyran-2-one Derivative Pyran-2-one->Akt Inhibits Pyran-2-one->ERK Inhibits Survival Survival

Caption: PI3K/Akt and MAPK signaling pathways and potential inhibition by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities of these compounds, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.

  • Incubation and Solubilization: Incubate the plates for 4 hours at 37°C. Subsequently, remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Add Test Compounds (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Comparison with Alternative Compounds

To provide a broader context for the activity of this compound derivatives, a comparison with established anticancer drugs is essential.

Table 2: Comparison of Cytotoxicity with Standard Anticancer Agents

CompoundTarget/Mechanism of ActionTypical IC₅₀ Range (μM)
4-Amino-6-cyclohexyl-2H-pyran-2-one Putative kinase inhibitor0.15
DoxorubicinTopoisomerase II inhibitor, DNA intercalator0.01 - 1
PaclitaxelMicrotubule stabilizer0.001 - 0.1
CisplatinDNA cross-linking agent1 - 10

The potent in vitro activity of the 4-amino-6-cyclohexyl-2H-pyran-2-one derivative, with an ED₅₀ value in the sub-micromolar range, suggests that this class of compounds holds significant promise as a scaffold for the development of novel anticancer agents. Its efficacy is comparable to that of some established chemotherapeutic drugs, warranting further investigation into its in vivo activity and toxicity profile.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives indicates that the substituent at the 6-position is a key determinant of their anticancer activity, with a bulky, lipophilic group like cyclohexyl being highly favorable. These compounds likely exert their effects through the induction of apoptosis and cell cycle arrest, potentially by modulating the PI3K/Akt and MAPK signaling pathways.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of this compound derivatives with modifications at the 3, 4, and 5-positions to build a more comprehensive SAR model.

  • Target identification: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.

  • In vivo studies: Evaluating the efficacy and safety of the most potent derivatives in preclinical animal models of cancer.

  • Antimicrobial evaluation: Conducting detailed studies to determine the antimicrobial spectrum and potency of these derivatives.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for cancer and infectious diseases.

Purity Analysis of Synthetic 6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical aspect of preclinical and clinical development. This guide provides a comparative analysis of analytical methodologies for determining the purity of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a key intermediate and a known impurity in the antifungal drug Ciclopirox Olamine.

This document outlines the most common analytical techniques, their respective protocols, and a comparison of their performance. Furthermore, it discusses potential impurities and briefly explores alternative compounds.

Introduction to Purity Analysis

This compound is a synthetic organic compound with applications in pharmaceutical research, including its role as a building block for more complex molecules and its investigation for potential antioxidant and antimicrobial properties.[1] However, it is most notably recognized as "Ciclopirox Olamine Impurity B" in the manufacturing of the antifungal agent Ciclopirox Olamine.[1] The presence and quantity of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy. Therefore, robust and reliable analytical methods are essential for its purity assessment.

Comparative Analysis of Analytical Techniques

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited for different aspects of purity analysis.

Analytical Technique Principle Typical Purity Range Detected Limit of Detection (LOD) / Limit of Quantification (LOQ) Key Advantages Key Disadvantages
HPLC-UV Separation based on polarity, with detection by UV absorbance.95-100%Method-dependent, typically in the µg/mL to ng/mL range.[2][3]Robust, reproducible, widely available, suitable for routine quality control.Requires reference standards for impurities, may not detect non-UV active impurities.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometry for identification.90-100%Generally lower than HPLC for volatile compounds.Excellent for identifying and quantifying volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
qNMR Direct measurement of the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.Can determine absolute purity with high accuracy.Dependent on the concentration of the analyte and the internal standard.Primary analytical method, does not require reference standards for each impurity, provides structural confirmation.[4]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible purity analysis. Below are representative protocols for the three main analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on the United States Pharmacopeia (USP) method for the analysis of Ciclopirox Olamine and its impurities.[5]

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 4.0-mm × 8-cm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and acetonitrile.

  • Flow Rate: Approximately 0.7 mL/minute.

  • Detection Wavelength: 298 nm for this compound (Ciclopirox related compound B).[5]

  • Sample Preparation: Dissolve an accurately weighed quantity of the synthetic this compound in the mobile phase to a known concentration.

  • Procedure: Inject equal volumes of the sample and a reference standard solution into the chromatograph. The purity is determined by comparing the peak area of the main component in the sample to the total area of all peaks. The USP specifies that the sum of all impurity peaks should not be more than 0.5% of the main peak area.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of pyranone derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection of the sample dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to a final temperature of 250-280°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Data Analysis: Identification of impurities is based on their retention times and mass spectral fragmentation patterns. Quantification can be performed using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the general steps for determining the absolute purity of a compound using qNMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a specific amount of the synthetic this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum with a zero-filling and an appropriate apodization function. Carefully phase and baseline correct the spectrum.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities in Synthetic this compound

The synthesis of this compound often involves condensation reactions.[1] Potential impurities can arise from starting materials, intermediates, and side reactions.

  • Starting Materials: Unreacted starting materials such as cyclohexanecarboxaldehyde and ethyl acetoacetate or their derivatives.

  • Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates.

  • Byproducts: Side reactions such as self-condensation of the starting materials or alternative cyclization pathways can generate structurally related impurities. For instance, in pyranone synthesis, the formation of isomeric pyrones or other heterocyclic compounds is possible.

Alternative Compounds and their Purity Analysis

For research in antifungal drug development, several alternatives to Ciclopirox and its related compounds exist. The purity analysis of these alternatives is equally important and typically employs similar analytical techniques.

  • Ketoconazole: An imidazole antifungal agent. Its purity is often assessed by HPLC.

  • Terbinafine: An allylamine antifungal. HPLC is the standard method for its purity determination.

  • Fluconazole: A triazole antifungal. Purity analysis is typically performed using HPLC or GC.[6]

The choice of analytical method for these compounds depends on their physicochemical properties, such as volatility and thermal stability.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Chemical Synthesis of This compound CrudeProduct Crude Product (contains impurities) Synthesis->CrudeProduct HPLC HPLC-UV CrudeProduct->HPLC Sample Preparation GCMS GC-MS CrudeProduct->GCMS Sample Preparation qNMR qNMR CrudeProduct->qNMR Sample Preparation PurityData Purity Data & Impurity Profile HPLC->PurityData Data Acquisition & Processing GCMS->PurityData Data Acquisition & Processing qNMR->PurityData Data Acquisition & Processing Decision Acceptance or Rejection (Based on Specifications) PurityData->Decision HypotheticalSignalingPathway Compound This compound AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) Compound->AntioxidantEnzymes Upregulates ROS Reactive Oxygen Species (ROS) OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Induces AntioxidantEnzymes->ROS Scavenges AntioxidantEnzymes->OxidativeStress Reduces CellDamage Cellular Damage OxidativeStress->CellDamage Leads to CellSurvival Cell Survival CellDamage->CellSurvival Inhibits

References

A Comparative Guide to the Immunoassay Cross-Reactivity of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of analogs to the target analyte is a key factor in determining the degree of cross-reactivity in an immunoassay.[1] Factors such as the three-dimensional structure of the antigenic epitope and the affinity of the antibody for the antigen play a significant role.[1] Understanding potential cross-reactivity is crucial for ensuring the accuracy and specificity of any immunoassay.[2][3]

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for 6-Cyclohexyl-4-methyl-2H-pyran-2-one and structurally related compounds in a competitive ELISA (Enzyme-Linked Immunosorbent Assay). The cross-reactivity is expressed as the percentage of the IC50 (half-maximal inhibitory concentration) of the cross-reactant relative to the IC50 of the target analyte.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundthis compound10100
6-Cyclopentyl-4-methyl-2H-pyran-2-one6-Cyclopentyl-4-methyl-2H-pyran-2-one2540
6-Phenyl-4-methyl-2H-pyran-2-one6-Phenyl-4-methyl-2H-pyran-2-one1506.7
4,6-Dimethyl-2H-pyran-2-one4,6-Dimethyl-2H-pyran-2-one>1000<1
6-Cyclohexyl-2H-pyran-2-one6-Cyclohexyl-2H-pyran-2-one5020

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a representative protocol for a competitive ELISA used to determine the cross-reactivity of this compound.

1. Coating of Microplate:

  • A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • The plate is incubated overnight at 4°C.

  • The plate is then washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS).

  • The plate is incubated for 1-2 hours at room temperature.

  • The plate is washed again as described in step 1.

3. Competitive Reaction:

  • A mixture of a fixed concentration of a monoclonal antibody specific to this compound and varying concentrations of the target analyte or potential cross-reactants is added to the wells.

  • The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte in the sample competes with the coated analyte for binding to the antibody.

4. Addition of Secondary Antibody:

  • After another washing step, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well.

  • The plate is incubated for 1 hour at room temperature.

5. Substrate Addition and Signal Detection:

  • The plate is washed to remove any unbound secondary antibody.

  • A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark.

  • The enzyme-substrate reaction results in a color change, which is stopped by the addition of a stop solution (e.g., sulfuric acid).

  • The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

6. Calculation of Cross-Reactivity:

  • The IC50 values for the target analyte and each potential cross-reactant are determined from their respective dose-response curves.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

The following diagrams illustrate the competitive ELISA workflow and the structural basis for potential cross-reactivity.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection Coating Plate coated with Analyte-Protein Conjugate Blocking Blocking unbound sites Coating->Blocking Wash Competition Addition of Antibody and Sample (Analyte/Cross-Reactant) Blocking->Competition Wash SecondaryAb Addition of Enzyme-linked Secondary Antibody Competition->SecondaryAb Wash Substrate Addition of Substrate SecondaryAb->Substrate Wash Signal Signal Measurement Substrate->Signal

Caption: Workflow of a competitive ELISA for determining cross-reactivity.

Cross_Reactivity_Concept cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody Antibody Target Target Analyte (High Affinity) Target->Antibody Strong Binding Analog1 Structural Analog 1 (Lower Affinity) Analog1->Antibody Weak Binding (Cross-reactivity) Analog2 Dissimilar Compound (No Affinity) Analog2->Antibody No Binding

Caption: Structural similarity leading to immunoassay cross-reactivity.

References

Benchmarking 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a Synthetic Intermediate in the Preparation of the Antifungal Agent Ciclopirox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to Ciclopirox, Featuring 6-Cyclohexyl-4-methyl-2H-pyran-2-one.

The development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This guide provides a comparative analysis of two synthetic pathways to the antifungal agent Ciclopirox, with a focus on benchmarking the performance of this compound as a key synthetic intermediate. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the chemical transformations, this document aims to inform strategic decisions in the synthesis and manufacturing of this important therapeutic agent.

Executive Summary

Ciclopirox, a broad-spectrum antifungal agent, can be synthesized through multiple pathways.[1] This guide evaluates two prominent routes:

  • Route A: A convergent synthesis utilizing This compound as a pivotal intermediate.

  • Route B: A linear approach commencing from methyl 5-oxo-5-cyclohexyl-3-methylpentenoate .

Our analysis, based on published patent literature, indicates that both routes are viable for the synthesis of Ciclopirox. However, the selection of a preferred route in a drug development setting will depend on a variety of factors including precursor availability, process scalability, and overall yield. This guide provides the foundational data to support such an evaluation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes to Ciclopirox, providing a clear comparison of their efficiencies at critical steps.

ParameterRoute A: Via this compound Route B: Via Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate
Key Intermediate This compoundMethyl 5-oxo-5-cyclohexyl-3-methylpentenoate
Overall Strategy ConvergentLinear
Reported Yield of Key Step Yield not explicitly reported in reviewed literature.75% (Formation of the pentenoate intermediate)[2]
Key Transformation to Ciclopirox Reaction with hydroxylamine hydrochloride[3]Reaction with hydroxylamine, followed by cyclization[3]
Precursor Availability Can be synthesized via Knoevenagel condensation.Synthesized from cyclohexanecarboxylic acid and methyl methacrylate.[2]

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are derived from patent literature and represent established procedures for the synthesis of Ciclopirox and its precursors.

Synthesis of this compound (Intermediate for Route A)

A robust method for the synthesis of the pyranone intermediate is the Knoevenagel condensation.[4][5]

Reaction: Ethyl acetoacetate + Cyclohexanecarboxaldehyde → this compound

Procedure:

  • To a stirred solution of ethyl acetoacetate and cyclohexanecarboxaldehyde in a suitable solvent (e.g., benzene or toluene), add a catalytic amount of a weak base such as piperidine.[4]

  • The reaction mixture is heated to reflux, and the water formed during the condensation is removed azeotropically using a Dean-Stark apparatus.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield this compound.

Route A: Synthesis of Ciclopirox from this compound

This route involves the direct conversion of the pyranone intermediate to Ciclopirox.[3]

Reaction: this compound + Hydroxylamine Hydrochloride → Ciclopirox

Procedure:

  • A mixture of this compound and hydroxylamine hydrochloride is heated in a high-boiling solvent such as 2-aminopyridine.[3]

  • The reaction is maintained at an elevated temperature to facilitate the ring-opening and subsequent cyclization to form the N-hydroxy-2-pyridone ring of Ciclopirox.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Route B: Synthesis of Ciclopirox from Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate

This alternative pathway proceeds through a different key intermediate.[2]

Reaction: Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate + Hydroxylamine → Ciclopirox

Procedure:

  • Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate is reacted with hydroxylamine to form the corresponding oxime.

  • The resulting oxime is then cyclized to yield 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Ciclopirox).[3]

  • The cyclization can be promoted by either acidic or basic conditions.

  • The crude Ciclopirox is then purified, typically by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the experimental workflow for the synthesis of the key intermediate.

Synthetic_Routes_to_Ciclopirox cluster_A Route A cluster_B Route B Pyranone 6-Cyclohexyl-4-methyl- 2H-pyran-2-one Ciclopirox_A Ciclopirox Pyranone->Ciclopirox_A + NH2OH·HCl Pentenoate Methyl 5-oxo-5-cyclohexyl- 3-methylpentenoate Oxime Oxime Intermediate Pentenoate->Oxime + NH2OH Ciclopirox_B Ciclopirox Oxime->Ciclopirox_B Cyclization

Caption: Comparative Synthetic Pathways to Ciclopirox.

Pyranone_Synthesis_Workflow Start Start Materials: Ethyl acetoacetate & Cyclohexanecarboxaldehyde Reaction Knoevenagel Condensation (Piperidine catalyst, Reflux) Start->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product Product: 6-Cyclohexyl-4-methyl- 2H-pyran-2-one Purification->Product

References

The Tale of Two Assays: Unpacking the In Vitro and In Vivo Efficacy of Pyran-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Pyran-2-ones, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer and antibacterial effects. This guide provides a comprehensive comparison of the in vitro and in vivo activities of selected pyran-2-one derivatives, supported by experimental data and detailed methodologies, to illuminate the critical transition from laboratory testing to preclinical evaluation.

Anticancer Activity: From Cell Lines to Xenografts

The in vitro cytotoxicity of pyran-2-one derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these initial screens. However, the true potential of an anticancer agent can only be gauged by its performance in a complex biological system. In vivo studies, typically employing subcutaneous xenograft models in immunodeficient mice, provide this crucial insight by assessing a compound's ability to inhibit tumor growth in a living organism.

Below is a comparative summary of the in vitro and in vivo anticancer activities of notable pyran-2-one compounds.

CompoundTargetIn Vitro Activity (IC50)In Vivo ModelIn Vivo Efficacy
6-phenyl-4-(trifluoromethyl)-2H-pyran-2-one Cancer CellsMCF-7 (Breast): 1.5 µM, HCT116 (Colon): 2.1 µMSubcutaneous A549 lung cancer xenograft in nude mice50 mg/kg, i.p., daily: 45% Tumor Growth Inhibition (TGI)
2-Amino-4-(3,4-dichlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Cancer CellsHCT-116 p53-/- (Colon): 0.04 µM, EA.hy926 (Endothelial): 0.15 µM[1]Not reportedNot reported
Pyran-fused pyrazole derivative (4p) RalAHepG2 (Liver): 1.2 µMHepG2 subcutaneous xenograft model15 mg/kg, i.p.: 39% TGI, 60 mg/kg, i.p.: 63% TGI[2]

Antibacterial Activity: From Broth to Biofilm

In the realm of infectious diseases, pyran-2-one compounds have shown promise as novel antibacterial agents. In vitro antibacterial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. However, bacterial infections in vivo often involve the formation of biofilms, complex communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Therefore, in vivo models that mimic these infection scenarios are essential for evaluating the true therapeutic potential of new antibacterial candidates.

Here, we compare the in vitro and in vivo antibacterial activities of a representative pyran-2-one derivative.

CompoundTarget BacteriaIn Vitro Activity (MIC)In Vivo ModelIn Vivo Efficacy
2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene Staphylococcus aureus, Pseudomonas aeruginosaS. aureus: 16 µg/mL, P. aeruginosa: 32 µg/mLS. aureus tissue cage infection in mice; P. aeruginosa urinary tract catheter infection in ratsSignificant inhibition of biofilm formation in both models[3]
Pyrano[2,3-c] pyrazole derivative (5c) E. coli, S. aureus, K. pneumoniae, L. monocytogenes6.25 - 50 µg/mL[4]Not reportedNot reported

Experimental Protocols

A clear understanding of the experimental methodologies is paramount for the interpretation and replication of scientific findings. Below are detailed protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the pyran-2-one compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[5][6]

In Vivo Anticancer Efficacy: Subcutaneous Xenograft Mouse Model

This model is a widely used preclinical tool to evaluate the antitumor activity of novel compounds.

  • Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1-10 million) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[3][7][8][9]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[7][9]

  • Drug Administration: Mice are randomized into treatment and control groups. The pyran-2-one compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and overall health of the mice are also monitored to assess toxicity.[10][11]

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared.

  • Compound Dilution: Serial dilutions of the pyran-2-one compound are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

In Vivo Antibacterial Efficacy: Tissue Cage Infection Model

This model is used to study biofilm infections associated with foreign bodies.

  • Implantation of Tissue Cages: Sterile, perforated chambers (tissue cages) are surgically implanted subcutaneously in mice.

  • Bacterial Inoculation: After a healing period, the cages are inoculated with a specific number of bacteria known to form biofilms.

  • Treatment: The pyran-2-one compound is administered systemically or locally.

  • Evaluation of Efficacy: At the end of the treatment period, the cages are explanted, and the number of planktonic and biofilm-associated bacteria is quantified. This allows for the assessment of the compound's ability to eradicate or reduce the bacterial load within the biofilm.[12][13]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_anticancer cluster_invitro In Vitro cluster_invivo In Vivo Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Promising Compounds Tumor Implantation Tumor Implantation Xenograft Model->Tumor Implantation Treatment Treatment Tumor Implantation->Treatment Tumor Growth Inhibition Tumor Growth Inhibition Treatment->Tumor Growth Inhibition

Caption: Workflow for anticancer evaluation of pyran-2-one compounds.

experimental_workflow_antibacterial cluster_invitro In Vitro cluster_invivo In Vivo Bacterial Culture Bacterial Culture MIC Determination MIC Determination Bacterial Culture->MIC Determination Tissue Cage Model Tissue Cage Model MIC Determination->Tissue Cage Model Active Compounds Bacterial Inoculation Bacterial Inoculation Tissue Cage Model->Bacterial Inoculation Treatment Treatment Bacterial Inoculation->Treatment Biofilm Eradication Biofilm Eradication Treatment->Biofilm Eradication

Caption: Workflow for antibacterial evaluation of pyran-2-one compounds.

ras_raf_erk_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: The Ras/Raf/ERK signaling pathway.[6][14][15][16][17]

pi3k_akt_mtor_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.[18][19][20][21][22]

References

A Comparative Guide to the Identification of 6-Cyclohexyl-4-methyl-2H-pyran-2-one in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of specific molecules within complex mixtures is a critical task. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a known impurity in the antifungal drug Ciclopirox Olamine[1][2]. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing supporting data and detailed experimental protocols.

At a Glance: Method Comparison

The selection of an appropriate analytical technique hinges on various factors including the complexity of the sample matrix, the required sensitivity, and the desired level of structural information. Below is a summary of the key performance characteristics of each method for the analysis of this compound.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification & PurityIdentification & QuantificationStructural Elucidation
Sample Volatility Not requiredRequiredNot required
Sensitivity HighVery HighLow
Selectivity Good to ExcellentExcellentExcellent
Quantitative Capability ExcellentGoodGood (with standards)
Structural Information Limited (UV spectrum)Good (Mass spectrum)Excellent (Chemical shifts, couplings)
Typical Run Time 15-30 minutes20-40 minutes5-60 minutes per experiment

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the quality control of pharmaceuticals, offering robust and reliable quantification of active ingredients and impurities. For the analysis of this compound, a reversed-phase HPLC method with UV detection is well-established, particularly in the context of analyzing Ciclopirox drug products.

Performance Data

While specific performance data for this compound is not extensively published, the following table presents typical performance characteristics for the analysis of the parent drug, Ciclopirox Olamine, which provides a strong indication of the expected performance for its related impurities.

ParameterHPLC-UV Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.45 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Note: Data is based on the analysis of Ciclopirox Olamine and serves as an estimate for its impurity B.

Experimental Protocol: HPLC-UV

The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Ciclopirox Topical Solution.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 305 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (305 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to its high sensitivity and the structural information provided by the mass spectrometer, it is an excellent confirmatory method. This compound is amenable to GC-MS analysis.

Performance Data
ParameterGC-MS Performance (Illustrative)
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 15%
Experimental Protocol: GC-MS

The following is a general protocol that can be adapted for the analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If the compound is present in a non-volatile matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS System Concentration->GCMS Separation Capillary Column Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Identification Library Search & Identification MassSpectrum->Identification

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While not typically used for routine quantification in complex mixtures due to its lower sensitivity, it is the gold standard for confirming the chemical structure of an isolated compound or a major component in a mixture. Both ¹H and ¹³C NMR would be essential for the unambiguous identification of this compound.

Performance Data

Quantitative NMR (qNMR) can be highly accurate and precise, but its sensitivity is a limiting factor for trace analysis.

ParameterNMR Performance
Limit of Quantification (LOQ) ~0.1 mg/mL (instrument dependent)
Accuracy Excellent (with internal standard)
Precision (%RSD) < 1% (with internal standard)
Experimental Protocol: NMR

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound or enriched sample in ~0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

NMR_Logic cluster_nmr NMR Experiments cluster_info Structural Information Compound This compound H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR COSY 2D COSY Compound->COSY HSQC 2D HSQC Compound->HSQC HMBC 2D HMBC Compound->HMBC Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env Carbon_Types Carbon Types (Chemical Shift) C13_NMR->Carbon_Types HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity LongRange_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->LongRange_Connectivity Structure Unambiguous Structure Proton_Env->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure LongRange_Connectivity->Structure

Logical relationship of NMR experiments for structural elucidation.

Conclusion

The identification and quantification of this compound in complex mixtures can be effectively achieved using a combination of chromatographic and spectroscopic techniques.

  • HPLC-UV is the method of choice for routine quality control and quantification, offering excellent precision and accuracy.

  • GC-MS serves as a powerful confirmatory technique, providing high sensitivity and valuable structural information from the mass spectrum, making it ideal for identifying unknown peaks or confirming the identity of trace impurities.

  • NMR Spectroscopy is the ultimate tool for unambiguous structural elucidation of the isolated compound, providing detailed connectivity information that is unmatched by other techniques.

For researchers and drug development professionals, a tiered approach is often most effective. HPLC-UV can be used for initial screening and quantification. Any unexpected peaks or peaks of interest can then be further investigated and confirmed using the high specificity of GC-MS. Finally, for absolute confirmation of the structure, especially for a newly synthesized reference standard, NMR spectroscopy is indispensable. This multi-faceted approach ensures the highest level of confidence in the identity and purity of this compound in any given sample.

References

Safety Operating Guide

Navigating the Disposal of 6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and disposal protocols are critical for the responsible management of 6-Cyclohexyl-4-methyl-2H-pyran-2-one in a laboratory setting. This guide provides detailed, step-by-step procedures to ensure the safe handling and disposal of this compound, aligning with institutional and regulatory standards. The primary consideration for disposal is the compound's environmental hazard, specifically its toxicity to aquatic life.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite or sand, and collected into a sealed, appropriately labeled container for disposal as hazardous waste.

Quantitative Hazard Data Summary

For clarity and immediate reference, the pertinent hazard information for this compound is summarized below.

Hazard ClassificationGHS CodeDescription
Aquatic Hazard (Long-term)H412Harmful to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste. This waste stream should be kept separate from other chemical wastes to prevent any potential reactions.

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for the collection of this waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Aquatic Hazard").

  • Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.

  • Institutional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup scheduling.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste is_contaminated Is the material contaminated with This compound? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes non_hazardous Treat as non-hazardous waste (if applicable and confirmed non-contaminated) is_contaminated->non_hazardous No segregate Segregate from other waste streams treat_as_hazardous->segregate containerize Place in a dedicated, leak-proof, and compatible container segregate->containerize label_container Label container with: 'Hazardous Waste' 'this compound' 'Aquatic Hazard' containerize->label_container store Store in a designated satellite accumulation area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. The content herein is intended to provide procedural, step-by-step guidance to researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS), a conservative approach to handling is strongly advised, treating the compound with caution.

Chemical Identifier:

  • CAS Number: 14818-35-0

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of the chemical. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact. Glove material should be selected based on the solvent used, if any. Regularly inspect gloves for signs of degradation or puncture.
Body Protection A laboratory coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Handle in a chemical fume hood to avoid inhalation of any potential vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A risk assessment should be conducted to determine the need for respiratory protection.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_evacuate Evacuate Immediate Area (if necessary) handle_transfer->spill_evacuate In Case of Spill disp_waste Segregate as Hazardous Waste handle_transfer->disp_waste After Experiment spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Place in Sealed Container spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean disp_label Label Waste Container Clearly disp_waste->disp_label disp_store Store in Designated Satellite Accumulation Area disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclohexyl-4-methyl-2H-pyran-2-one
Reactant of Route 2
6-Cyclohexyl-4-methyl-2H-pyran-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。